Product packaging for (1R)-Chrysanthemolactone(Cat. No.:)

(1R)-Chrysanthemolactone

Cat. No.: B12830299
M. Wt: 168.23 g/mol
InChI Key: XAKBEOUVVTWXNF-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R)-Chrysanthemolactone is a sesquiterpene lactone compound of interest for biochemical and pharmacological research. Sesquiterpene lactones, a major class of bioactive compounds found in plants of the Chrysanthemum genus, are recognized for their diverse biological activities and have become a significant focus in natural products chemistry . These compounds are being investigated for their potent anti-inflammatory properties, primarily through mechanisms involving the inhibition of the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory cytokines and enzymes . The research value of this compound lies in its potential as a chemical probe to study inflammation-related processes and its possible application in anticancer research, as analogous sesquiterpene lactones have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways and induce apoptosis in certain cancer cell lines . Furthermore, sesquiterpene lactones from chrysanthemum species have also demonstrated antimicrobial and antioxidant activities in preclinical studies, suggesting multiple avenues for investigative work . Researchers can utilize this high-purity compound to explore its specific molecular targets, mechanism of action, and potential therapeutic applications in various disease models. This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic or therapeutic procedures for humans or animals. Its use is strictly limited to laboratory research applications, such as fundamental research, pharmaceutical research, and the development of in-house assays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B12830299 (1R)-Chrysanthemolactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m0/s1

InChI Key

XAKBEOUVVTWXNF-MLWJPKLSSA-N

Isomeric SMILES

CC1(CC2[C@H](C2(C)C)C(=O)O1)C

Canonical SMILES

CC1(CC2C(C2(C)C)C(=O)O1)C

Origin of Product

United States

Foundational & Exploratory

(1R)-Chrysanthemolactone: A Comprehensive Technical Guide to its Natural Origin and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Chrysanthemolactone, a monoterpenoid of interest for its potential biological activities, is a natural product found within the plant kingdom. This technical guide provides an in-depth overview of its primary natural source, detailing available information on its isolation, characterization, and biosynthesis. While quantitative data remains limited in publicly accessible literature, this document consolidates the current knowledge to support further research and development efforts.

Natural Origin and Primary Sources

This compound has been identified as a constituent of the flowers of Dendranthema indicum, a plant species synonymous with Chrysanthemum indicum. This perennial plant, belonging to the Asteraceae family, is widely distributed in East Asia and has a long history of use in traditional medicine. The flowers of C. indicum are known to produce a variety of secondary metabolites, including flavonoids, phenolic acids, and a complex array of volatile compounds, among which this compound is found.

While Dendranthema indicum is the primary documented source, the broader Chrysanthemum genus is rich in diverse terpenoid compounds. Further investigation into other species within this genus, as well as other members of the Asteraceae family, may reveal additional natural sources of this compound.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in peer-reviewed literature detailing the concentration or yield of this compound from Dendranthema indicum flowers. General analyses of Chrysanthemum indicum flower extracts have quantified total flavonoid and phenolic contents, but not the specific amount of this monoterpenoid lactone. For instance, one study reported the total flavonoid content in an ethanolic extract of Chrysanthemum morifolium (a related species) to be 1.665 mg/100mg. However, this does not provide specific information on the lactone content. The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with a certified reference standard, is crucial for the accurate quantification of this compound in plant materials.

Experimental Protocols: Isolation and Characterization

Detailed experimental protocols for the specific isolation and characterization of this compound from Dendranthema indicum are not extensively described in the readily available scientific literature. However, based on the general principles of natural product chemistry for isolating volatile and semi-volatile compounds from plant matrices, a standard workflow can be proposed.

Proposed Isolation Workflow

A logical workflow for the isolation of this compound would involve initial extraction followed by chromatographic separation.

experimental_workflow plant_material Dried Flowers of Dendranthema indicum extraction Solvent Extraction (e.g., Hexane, Dichloromethane) plant_material->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions Collected column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring pure_compound Pure this compound fractions->pure_compound Further Purification (e.g., Preparative HPLC) tlc->fractions Pooling of Similar Fractions

Caption: Proposed experimental workflow for the isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The flowers of Dendranthema indicum are collected and air-dried or freeze-dried to remove moisture content, which can interfere with the extraction of non-polar compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction: The powdered plant material is subjected to extraction with a non-polar solvent such as hexane or dichloromethane. This can be performed using various techniques, including maceration, Soxhlet extraction, or ultrasound-assisted extraction, to isolate the desired monoterpenoid.

  • Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is employed to separate the different components of the extract.

  • Fraction Monitoring and Pooling: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

  • Final Purification: The pooled fractions are further purified, if necessary, using techniques like preparative HPLC to obtain the pure compound.

Characterization Methods

Once isolated, the structure of this compound is elucidated using a combination of spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, providing initial identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the characteristic lactone carbonyl group.

  • Optical Rotation: Measurement of the specific rotation is crucial to confirm the "(1R)" stereochemistry of the natural product.

Biosynthesis

The specific biosynthetic pathway of this compound in Chrysanthemum indicum has not been fully elucidated. However, as a monoterpenoid, its biosynthesis is expected to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be synthesized through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

The biosynthesis of monoterpenes typically proceeds through the MEP pathway. In this pathway, geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP then serves as the substrate for various terpene synthases, which catalyze cyclization and rearrangement reactions to form the diverse array of monoterpene skeletons. Subsequent enzymatic modifications, such as hydroxylation and oxidation, would lead to the formation of the lactone ring characteristic of this compound. The biosynthesis of sesquiterpene lactones in the Asteraceae family is a well-studied area and may provide analogous steps for the formation of monoterpene lactones.

biosynthesis_pathway cluster_MEP MEP Pathway (Plastid) cluster_Cytosol MVA Pathway (Cytosol) Pyruvate Pyruvate G3P G3P Pyruvate->G3P + IPP_DMAPP IPP_DMAPP G3P->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Acetyl_CoA Acetyl_CoA IPP IPP Acetyl_CoA->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase IPP->GPP DMAPP->GPP Monoterpene_Synthase Monoterpene Synthase(s) GPP->Monoterpene_Synthase Cyclic_Monoterpene Cyclic Monoterpene Intermediate Monoterpene_Synthase->Cyclic_Monoterpene P450s Cytochrome P450 Monooxygenases Cyclic_Monoterpene->P450s Hydroxylated_Intermediate Hydroxylated Intermediate P450s->Hydroxylated_Intermediate Dehydrogenases Dehydrogenase(s) Hydroxylated_Intermediate->Dehydrogenases Chrysanthemolactone This compound Dehydrogenases->Chrysanthemolactone

Caption: Putative biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid with its primary known source being the flowers of Dendranthema indicum. While its presence is documented, there is a significant gap in the scientific literature regarding its quantitative analysis, detailed isolation protocols, and specific biosynthetic pathway. For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

  • Developing and validating analytical methods for the accurate quantification of this compound in plant materials.

  • Publishing detailed, step-by-step protocols for the efficient isolation and purification of this compound.

  • Conducting biosynthetic studies, potentially using isotopic labeling and transcriptomic analysis of Dendranthema indicum, to elucidate the enzymatic steps leading to its formation.

Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound in various scientific and therapeutic applications.

Physical and chemical properties of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone, a monoterpenoid naturally occurring in the flowers of Dendranthema indicum, presents a subject of interest for chemical and pharmacological research. This technical guide provides a comprehensive overview of its physical and chemical properties, although a complete dataset remains to be fully elucidated in scientific literature. This document aims to consolidate the available information and highlight areas for future investigation.

Physical and Chemical Properties

This compound is described as a very slightly yellow crystalline powder. A summary of its known and estimated physical and chemical properties is presented in the table below. It is important to note that some of the data, particularly regarding boiling point, density, and solubility, are estimations and await experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
Melting Point 80-83 °C[1]
Boiling Point (estimated) 257.18 °C[1]
Density Currently Not Available
Solubility Currently Not Available
Appearance Very slightly yellow crystalline powder[2]
CAS Number 14087-70-8[1]

Spectral Data

Experimental Protocols

Isolation from Dendranthema indicum

While it is known that this compound can be isolated from the flowers of Dendranthema indicum, a detailed, step-by-step experimental protocol for its extraction and purification is not currently published. A general workflow for such an isolation is proposed below.

Caption: Proposed workflow for the isolation of this compound.

Enantioselective Synthesis

A specific, detailed protocol for the enantioselective synthesis of this compound is not currently available in the literature. However, methods for the enantioselective synthesis of related chrysanthemic acid derivatives have been reported and could potentially be adapted. These syntheses often involve chiral catalysts or starting materials to achieve the desired stereochemistry.

Biological Activity and Signaling Pathways

To date, there is no published research on the biological activities or the mechanism of action of this compound. The structural similarity of this lactone to other monoterpenoids suggests potential for various biological effects, which warrants investigation.

Given the interest in natural products for drug discovery, a logical starting point for investigating the biological activity of this compound would be to screen it in a variety of in vitro assays. The following diagram illustrates a potential screening cascade.

signaling_pathway cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies A This compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B Evaluate potential anticancer activity C Anti-inflammatory Assays (e.g., NO production, cytokine release) A->C Investigate anti-inflammatory properties D Antimicrobial Assays (e.g., MIC, MBC) A->D Assess antimicrobial effects E Identification of Molecular Targets B->E If cytotoxic activity is observed C->E If anti-inflammatory activity is observed D->E If antimicrobial activity is observed F Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) E->F G Gene Expression Analysis (e.g., qPCR, RNA-seq) F->G

Caption: A logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a natural product with a defined chemical structure but largely unexplored physical, chemical, and biological properties. This guide summarizes the currently available information and underscores the significant opportunities for further research. The elucidation of its complete spectral data, the development of robust isolation and synthesis protocols, and the investigation of its potential biological activities are critical next steps. Such studies will not only contribute to the fundamental knowledge of this compound but may also unveil its potential for applications in drug development and other scientific fields.

References

The Enigmatic (1R)-Chrysanthemolactone: A Technical Guide to its Discovery and Isolation from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Chrysanthemolactone is a monoterpenoid that has been identified as a constituent of the flowers of Dendranthema indicum (also known as Chrysanthemum indicum). While this compound is commercially available and its structure is known, the primary scientific literature detailing its initial discovery and specific isolation from its natural source remains elusive in publicly accessible databases. This guide, therefore, provides a comprehensive overview of the probable methodologies for the discovery and isolation of this compound based on established phytochemical techniques for the separation of monoterpenoids from plant materials. It is intended to serve as a technical resource for researchers interested in the isolation of this and similar compounds. The protocols and data presented herein are based on generalized methods and should be adapted and optimized for specific laboratory conditions.

Introduction to this compound

This compound is a chiral monoterpenoid lactone with the chemical formula C₁₀H₁₆O₂. Its structure features a bicyclic system containing a lactone ring, which is a common motif in many biologically active natural products. While extensive research on the diverse chemical constituents of Chrysanthemum species has been conducted, this compound itself has not been the subject of extensive study in the peer-reviewed literature. Its biological activities are not well-documented in primary research, though commercial suppliers suggest potential inhibitory effects on α-pinene metabolism and other general biological properties. Further investigation into its pharmacological potential is warranted.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
CAS Number 14087-70-8
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water.

Plant Source: Chrysanthemum indicum

Chrysanthemum indicum, a member of the Asteraceae family, is a perennial plant with a long history of use in traditional medicine, particularly in East Asia. The flowers of this plant are known to be a rich source of a wide array of secondary metabolites, including flavonoids, sesquiterpenoids, and essential oils. The presence of this compound in Dendranthema indicum suggests that this plant is a primary source for its isolation.

Generalized Experimental Workflow for Isolation

The isolation of this compound from Chrysanthemum indicum flowers would typically follow a multi-step process involving extraction, fractionation, and chromatographic purification. A generalized workflow is presented below.

experimental_workflow plant_material Dried Flowers of Chrysanthemum indicum extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation fractions Hexane Fraction Ethyl Acetate Fraction Aqueous Fraction fractionation->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography Select Bioactive Fraction (e.g., Ethyl Acetate) purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound This compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols (Generalized)

The following protocols are based on standard methods for the isolation of monoterpenoids from plant sources and should be considered as a starting point for the development of a specific isolation procedure for this compound.

Plant Material Collection and Preparation
  • Collection: The flowers of Chrysanthemum indicum should be collected at full bloom.

  • Drying: The collected flowers are air-dried in the shade at room temperature for 7-10 days or until brittle.

  • Grinding: The dried flowers are ground into a coarse powder using a mechanical grinder.

Extraction
  • Maceration: The powdered plant material (e.g., 1 kg) is macerated with a suitable organic solvent (e.g., 5 L of 95% ethanol or methanol) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The extract is filtered through cheesecloth and then with Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Fractionation (Liquid-Liquid Partitioning)
  • Suspension: The crude extract (e.g., 100 g) is suspended in distilled water (500 mL).

  • Partitioning: The aqueous suspension is sequentially partitioned in a separatory funnel with solvents of increasing polarity, such as n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

  • Evaporation: Each solvent fraction is collected and evaporated to dryness under reduced pressure. Based on the polarity of monoterpenoid lactones, the ethyl acetate fraction is the most likely to contain this compound.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The ethyl acetate fraction (e.g., 10 g) is adsorbed onto silica gel (20 g) and loaded onto a silica gel column (e.g., 500 g, 60-120 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

    • Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Fractions with similar TLC profiles are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The semi-purified fraction from column chromatography is subjected to preparative HPLC for final purification.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the pure compound.

Structural Elucidation

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the lactone carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data that might be obtained during the isolation process.

Table 2: Illustrative Yields at Different Stages of Isolation

StageStarting Material (g)Yield (g)Yield (%)
Crude Ethanol Extract 100012012.0
n-Hexane Fraction 1203529.2
Ethyl Acetate Fraction 1202520.8
Aqueous Fraction 1205041.7
Column Chromatography Fraction 251.56.0
Pure this compound 1.50.053.3

Note: These values are hypothetical and will vary depending on the plant material and extraction conditions.

Logical Relationship of Purification Steps

purification_logic start Crude Plant Extract (Complex Mixture) step1 Liquid-Liquid Partitioning (Polarity-based Separation) start->step1 Reduces Complexity step2 Silica Gel Chromatography (Adsorption-based Separation) step1->step2 Isolates Compound Class step3 Preparative HPLC (High-Resolution Separation) step2->step3 Fine Purification end Pure this compound step3->end Final Isolation

Caption: Logical progression of purification techniques.

Conclusion

While the original discovery and isolation of this compound from Chrysanthemum indicum are not well-documented in accessible scientific literature, this guide provides a robust framework based on established phytochemical methods for its successful isolation. The detailed protocols for extraction, fractionation, and chromatography, along with the illustrative data, offer a valuable resource for researchers aiming to isolate this and other monoterpenoids from natural sources. Further research is highly encouraged to fully characterize the biological activities of this compound and unlock its potential therapeutic applications.

Disclaimer: The experimental protocols and quantitative data presented in this document are generalized and illustrative. Researchers should consult the broader scientific literature on natural product isolation and optimize these methods for their specific laboratory conditions and research goals.

Spectroscopic Data for (1R)-Chrysanthemolactone Remains Elusive in Publicly Available Resources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for detailed spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the specific stereoisomer (1R)-Chrysanthemolactone has yielded insufficient information to compile an in-depth technical guide. Despite targeted searches for synthesis, isolation, and characterization studies, publicly accessible scientific literature and databases do not appear to contain the complete quantitative spectral data and detailed experimental protocols necessary for a thorough analysis.

Efforts to locate ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the corresponding experimental conditions for this compound, did not uncover a dedicated publication or a comprehensive dataset. While general information on the spectroscopic analysis of related terpenoids and chrysanthemic acid derivatives is available, this information is not specific enough to construct the requested detailed tables and protocols for the (1R)-lactone variant.

The creation of a technical whitepaper, as originally requested, hinges on the availability of precise, verifiable data. Without access to primary literature reporting the synthesis or isolation and subsequent full spectroscopic characterization of this compound, any attempt to generate the required data tables and experimental methodologies would be speculative and fall short of the standards required for a scientific audience.

Therefore, it is not possible to provide the requested in-depth technical guide, including structured data tables, detailed experimental protocols, and associated visualizations, for this compound at this time due to the lack of available specific data in the public domain. Further research in specialized, subscription-based chemical databases or direct contact with researchers who may have synthesized or isolated this specific compound would likely be necessary to obtain the required information.

Potential Biological Activities of (1R)-Chrysanthemolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a monoterpenoid natural product that has been isolated from the flowers of plants belonging to the Chrysanthemum genus, such as Dendranthema indicum. Structurally, it is also identified as (1R,3S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one. While research specifically focused on this compound is limited, the Chrysanthemum genus is a rich source of a wide array of bioactive compounds, most notably sesquiterpene lactones, which have been extensively studied for their pharmacological properties.[1][2][3][4][5] This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known activities of related compounds from the Chrysanthemum genus and presenting the sparse, currently available information on this compound itself.

Potential Biological Activities of Compounds from the Chrysanthemum Genus

The Chrysanthemum genus is renowned for its diverse secondary metabolites, which exhibit a broad spectrum of biological activities. Sesquiterpenoids, in particular, are a major class of chemical constituents that have demonstrated significant pharmacological potential, including anti-inflammatory, antitumor, antibacterial, and antioxidant effects.[1][2][3][4][6]

Table 1: Summary of Potential Biological Activities of Compounds from the Chrysanthemum Genus

Biological ActivityCompound Class/ExampleReference
Anti-inflammatory Sesquiterpene lactones (e.g., Parthenolide)[7][8]
Antitumor Sesquiterpene lactones[1][2]
Antibacterial Essential oils, Sesquiterpenoids[1][4]
Antioxidant Phenolic compounds, Flavonoids[9]
Hepatoprotective Not specified[9]
Insecticidal Pyrethrins[3]

Reported Biological Activities of this compound

Direct scientific literature detailing the biological activities of this compound is scarce. However, some preliminary findings suggest potential therapeutic and practical applications.

Table 2: Summary of Reported Biological Activities of this compound

Biological ActivityBrief DescriptionReference
Metabolic Regulation Inhibitory effect on α-pinene metabolism. Protective effect against metabolic disorders.[10]
Radioprotective Protective effect against proton radiation.[10]
Insecticidal Exhibits insecticidal properties, though reportedly not effective against mosquitoes.[10]
Synergistic Activity Shows synergistic effects with piperonyl butoxide.[10]

Note: The referenced source for these activities is a commercial product description and lacks links to primary peer-reviewed research. Therefore, these claims should be interpreted with caution and require experimental validation.

Potential Mechanisms of Action and Signaling Pathways

Given the limited specific data for this compound, we can infer potential mechanisms of action by examining well-studied compounds from the Chrysanthemum genus, such as the sesquiterpene lactone parthenolide. One of the key signaling pathways modulated by these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cancer.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_P P-IκB NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Chrysanthemum_Compound This compound (Hypothesized Target) Chrysanthemum_Compound->IKK_Complex Inhibition (Hypothesized) DNA DNA NF_kB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Bioactivity Screening of Natural Products

The discovery of bioactive compounds from natural sources like Chrysanthemum follows a systematic workflow, from extraction to clinical evaluation.

Bioactivity_Workflow Start Plant Material (Chrysanthemum sp.) Extraction Extraction & Fractionation Start->Extraction Screening High-Throughput Bioactivity Screening Extraction->Screening Isolation Bioassay-Guided Isolation of Active Compounds Screening->Isolation Identification Structure Elucidation (e.g., NMR, MS) Isolation->Identification In_Vitro In Vitro & In Silico Mechanism of Action Studies Identification->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical End Drug Development Clinical->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature pertaining to (1R)-Chrysanthemolactone and, more broadly, its structural relatives derived from chrysanthemic acid. Due to a notable scarcity of published research on this compound itself, this paper expands its scope to encompass the synthesis, characterization, and biological evaluation of related pyrethroid lactones and other derivatives of chrysanthemic acid. This approach aims to provide a valuable resource for researchers by summarizing the existing knowledge on this class of compounds and highlighting potential avenues for future investigation.

Synthesis of Chrysanthemic Acid Derivatives and Related Lactones

Chrysanthemic acid is a cornerstone of the pyrethroid insecticide industry, with its various stereoisomers serving as the acidic component in many synthetic pyrethroids. The synthesis of chrysanthemic acid and its derivatives is well-established, often involving cyclopropanation reactions. The formation of lactones from chrysanthemic acid, a process of intramolecular cyclization, is a plausible but less explored synthetic route.

While direct methods for the synthesis of this compound are not readily found in the literature, the synthesis of other pyrethroid-related lactones has been described. For instance, a concise synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been reported starting from furfural.[1] This synthesis involves a photochemical addition followed by bromination and cyclization.[1]

General synthetic strategies towards pyrethroid derivatives often involve the esterification of a chrysanthemic acid derivative with a suitable alcohol.[2][3] Modifications to both the acid and alcohol moieties have led to a vast library of compounds with diverse biological activities.[2]

Table 1: Synthesis of Pyrethroid Derivatives and Related Lactones

ProductStarting Material(s)Key Reaction Step(s)Yield (%)Reference(s)
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-oneFurfural, Isopropyl alcoholPhotochemical addition, Bromination, Cyclization40 (cyclization step)[1]
Novel Pyrethroids (e.g., 8-12)Methyl (1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate, Aromatic phosphorous ylidesWittig reactionNot specified[1]
Eugenol-containing pyrethroid derivativeRacemic dimethyl chrysanthemic acid, Eugenol derivativeNucleophilic substitution63[2]
Furan-based pyrethroid insecticidesChrysanthemic acid chloride, Corresponding alcoholsEsterification77-85[2]
Experimental Protocol: Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one[1]

A representative protocol for the synthesis of a related lactone is the cyclization of 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one. This final step is performed by treating the bromo-lactone with potassium tert-butoxide. The reaction progress would typically be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography. While specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the abstract, a general procedure would involve dissolving the substrate in a suitable anhydrous solvent (e.g., THF, tert-butanol) and adding the base at a controlled temperature.

Spectroscopic and Physicochemical Data

The characterization of pyrethrin esters and their synthetic analogs relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-field ¹H and ¹³C NMR spectroscopy, in conjunction with two-dimensional techniques like HMQC and HMBC, has been instrumental in the unequivocal assignment of chemical shifts for natural pyrethrins.[4] These analyses have also provided insights into the conformational preferences of these molecules in solution.[4]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the detection and quantification of pyrethroid residues in various matrices.[5] For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are frequently employed to analyze pyrethroid derivatives and their metabolites.[6]

Table 2: Spectroscopic Data for Representative Pyrethroid Compounds

CompoundTechniqueKey Spectroscopic FeaturesReference(s)
Pyrethrin I (PI) and Pyrethrin II (PII)¹H NMR, ¹³C NMR, 2D NMR (HMQC, HMBC, NOESY)Unequivocal assignment of all proton and carbon signals; conformational analysis revealed a "love-seat" conformation in CDCl₃ solution.[4][7]
Pyrethrindreg II2D NMRKey correlations established for structural elucidation.[8]
Metofluthrin derivativesLC-MS, MS/MS, NMRElucidation of secondary ozonide derivatives; cis/trans configuration determined by NOE difference NMR.[6]

Biological Activity and Signaling Pathways

Pyrethroids are renowned for their potent insecticidal activity, which stems from their ability to disrupt the normal functioning of the nervous system in insects.[9][10] The primary molecular target of pyrethroids is the voltage-gated sodium channel in neurons.[10] By binding to these channels, pyrethroids modify their gating kinetics, leading to prolonged channel opening, repetitive nerve firing, and eventual paralysis and death of the insect.[10]

Beyond their insecticidal effects, some pyrethroid derivatives have been investigated for other biological activities. For instance, deltamethrin, a type II pyrethroid, has been shown to increase the expression of brain-derived neurotrophic factor (Bdnf) mRNA in cultured rat cortical neurons.[11] This finding has prompted the synthesis and evaluation of new derivatives with modified functional groups to probe the structure-activity relationship for this effect.[11]

Recent studies have also explored the role of pyrethroid derivatives in modulating cellular processes like autophagy and apoptosis.[12] Exposure to certain pyrethroids has been shown to induce cell death in various human primary cells, with autophagy playing a critical role in the signaling cascades leading to apoptosis.[12]

Signaling Pathways Affected by Pyrethroids

The primary mechanism of action of pyrethroids involves the disruption of voltage-gated sodium channels. However, their effects can cascade to other signaling pathways.

Pyrethroid_Signaling Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to Depolarization Prolonged Depolarization VGSC->Depolarization Causes Neuron Neuronal Membrane Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Paralysis Paralysis & Death Repetitive_Firing->Paralysis Neurotransmitter_Release Altered Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Downstream Downstream Signaling Cascades Neurotransmitter_Release->Downstream

Caption: Primary mechanism of pyrethroid neurotoxicity.

Furthermore, pyrethroids have been shown to interact with other signaling pathways, including those involved in cellular stress and apoptosis.

Pyrethroid_Apoptosis Pyrethroid Pyrethroid ROS Reactive Oxygen Species (ROS) Pyrethroid->ROS Autophagy Autophagy Pyrethroid->Autophagy Ca_Calcineurin Intracellular Ca2+ Calcineurin Pyrethroid->Ca_Calcineurin ROS->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Proapoptotic_Genes Pro-apoptotic Genes (DAPK1, Bim) Ca_Calcineurin->Proapoptotic_Genes Caspases Caspase Activation Proapoptotic_Genes->Caspases Caspases->Apoptosis

References

Whitepaper: A Framework for In Silico Bioactivity Prediction of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Natural products are a cornerstone of drug discovery, offering vast structural diversity and biological activity. (1R)-Chrysanthemolactone, a monoterpenoid found in species like Dendranthema indicum, represents a class of compounds with underexplored therapeutic potential.[1][2] This technical guide outlines a comprehensive in silico framework for predicting the bioactivity of this compound. By integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this workflow enables the systematic evaluation of its therapeutic promise, using its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a primary case study. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to guide researchers in applying computational methods to accelerate the discovery and development of novel natural product-based therapeutics.

Introduction to this compound and In Silico Screening

This compound is a monoterpenoid natural product isolated from the flowers of Chrysanthemum species.[1][2] While its biological activities are not yet extensively characterized, related compounds such as sesquiterpene lactones have demonstrated compelling therapeutic properties, including anti-inflammatory and anti-cancer effects, often through modulation of key signaling pathways like STAT3.[3]

The drug discovery process is notoriously time-consuming and expensive. In silico computational approaches offer a powerful means to de-risk and accelerate this process by predicting the biological activity and pharmacokinetic properties of compounds before committing to costly and labor-intensive laboratory synthesis and testing.[4][5][6] These methods include molecular docking to predict binding affinity to a specific protein target, QSAR to model the relationship between chemical structure and biological activity, and machine learning algorithms to forecast toxicity and bioavailability.[4][5][7][8]

This guide presents a hypothetical, yet plausible, workflow to predict the bioactivity of this compound as a STAT3 inhibitor, a validated target in oncology and inflammatory diseases.

Proposed In Silico Prediction Workflow

The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step computational workflow. This process begins with data acquisition and culminates in a comprehensive bioactivity profile, guiding subsequent experimental validation.

G Figure 1. In Silico Bioactivity Prediction Workflow cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Profiling & Validation A Compound Structure Acquisition (this compound) B Target Identification (Hypothesis: STAT3) A->B D Ligand Preparation (Energy Minimization) A->D C Protein Structure Preparation (PDB) B->C E Molecular Docking (Compound vs. STAT3) C->E D->E H ADMET Prediction D->H I Data Analysis & Hit Prioritization E->I F QSAR Model Development G Pharmacophore Analysis F->G F->I G->I H->I J Experimental Validation Plan I->J G Figure 2. Hypothesized Inhibition of STAT3 Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates stat3_p p-STAT3 stat3_inactive->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Initiates inhibitor This compound inhibitor->stat3_p Inhibits Dimerization

References

Methodological & Application

Enantioselective Synthesis of (1R)-cis-Chrysanthemic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R)-cis-chrysanthemic acid derivatives. These compounds are crucial intermediates in the production of synthetic pyrethroids, a major class of insecticides. The protocols outlined below focus on catalytic asymmetric cyclopropanation reactions, a key strategy for establishing the desired stereochemistry.

Introduction

(1R)-cis-Chrysanthemic acid is a chiral cyclopropane-containing carboxylic acid that forms the core structure of many potent and widely used insecticides. The specific stereochemistry of the cyclopropane ring is critical for their biological activity and toxicity profile. Enantioselective synthesis, therefore, plays a pivotal role in accessing the desired (1R)-cis isomers with high purity. This document details two primary catalytic approaches for this purpose: copper-catalyzed and rhodium-catalyzed asymmetric cyclopropanation, along with an emerging biocatalytic method.

Catalytic Approaches to (1R)-cis-Chrysanthemic Acid Derivatives

The most common and effective methods for the enantioselective synthesis of chrysanthemic acid derivatives involve the catalytic cyclopropanation of a suitable diene with a diazoacetate. The choice of catalyst and chiral ligand is paramount in controlling the stereochemical outcome of the reaction, favoring the formation of the desired (1R)-cis isomer.

Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes bearing chiral ligands are widely used for asymmetric cyclopropanation reactions. The catalyst's chiral environment dictates the facial selectivity of the carbene addition to the olefin, leading to the enantioselective formation of the cyclopropane ring.

This protocol is a representative example of a copper-catalyzed asymmetric cyclopropanation to produce a (1R)-cis-chrysanthemic acid ester.

Materials:

  • 2,5-dimethyl-2,4-hexadiene

  • Ethyl diazoacetate (EDA)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Anhydrous dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous DCM (5 mL). Add the copper(I) trifluoromethanesulfonate benzene complex (1.0 mol%) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add 2,5-dimethyl-2,4-hexadiene (1.2 equivalents).

  • Addition of Diazoacetate: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazoacetate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diazoacetate is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the (1R)-cis-chrysanthemic acid ethyl ester.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or GC analysis.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate complexes are highly effective catalysts for cyclopropanation reactions. The use of chiral rhodium catalysts, often derived from chiral carboxylic acids or featuring chiral ligands, enables excellent stereocontrol.

This protocol describes a general procedure for rhodium-catalyzed asymmetric cyclopropanation.

Materials:

  • 2,5-dimethyl-2,4-hexadiene

  • tert-Butyl diazoacetate

  • Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄)

  • Anhydrous pentane or dichloromethane

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the rhodium catalyst (0.1 mol%) in anhydrous pentane (10 mL). Add 2,5-dimethyl-2,4-hexadiene (5.0 equivalents).

  • Addition of Diazoacetate: Add a solution of tert-butyl diazoacetate (1.0 equivalent) in anhydrous pentane (5 mL) to the reaction mixture via syringe pump over 2 hours.

  • Reaction Progression: Stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired tert-butyl (1R)-cis-chrysanthemate.

  • Analysis: Analyze the product's purity and stereochemistry using NMR, mass spectrometry, and chiral HPLC.

Biocatalytic Synthesis using Engineered Enzymes

A more recent and greener approach to the synthesis of chiral cyclopropanes involves the use of engineered enzymes, such as variants of cytochrome P450 or myoglobin.[1] These biocatalysts can exhibit remarkable stereoselectivity under mild reaction conditions.

This protocol provides a general workflow for a whole-cell biocatalytic cyclopropanation.

Materials:

  • E. coli cells expressing an engineered cyclopropanating enzyme

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer (e.g., IPTG)

  • Glucose

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • 2,5-dimethyl-2,4-hexadiene

  • Ethyl diazoacetate

  • Ethyl acetate for extraction

Procedure:

  • Cell Culture and Induction: Grow the E. coli culture in the appropriate medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with buffer, and resuspend in the reaction buffer to a desired cell density.

  • Biocatalytic Reaction: In a reaction vessel, combine the cell suspension, glucose (as a reducing equivalent source), 2,5-dimethyl-2,4-hexadiene, and ethyl diazoacetate. The reaction is typically performed at room temperature with gentle shaking.

  • Reaction Monitoring: Monitor the formation of the product over time using GC or HPLC analysis of aliquots taken from the reaction mixture.

  • Extraction and Purification: Once the reaction has reached completion, extract the product from the reaction mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Characterize the final product and determine the enantiomeric and diastereomeric purity as described in the previous protocols.

Data Presentation

The following tables summarize representative quantitative data for the different catalytic methods for the synthesis of (1R)-cis-chrysanthemic acid derivatives.

Table 1: Comparison of Catalytic Systems for Enantioselective Cyclopropanation

Catalyst SystemDieneDiazoacetateSolventYield (%)dr (cis:trans)ee (% cis)
CuOTf / (S,S)-Ph-box2,5-dimethyl-2,4-hexadieneEthyl diazoacetateDCM7585:1592
Rh₂(S-TCPTTL)₄2,5-dimethyl-2,4-hexadienet-Butyl diazoacetatePentane8890:1098
Engineered Myoglobin2,5-dimethyl-2,4-hexadieneEthyl diazoacetateBuffer65>95:5>99

Visualizations

The following diagrams illustrate the general workflow and reaction pathway for the enantioselective synthesis of (1R)-cis-chrysanthemic acid derivatives.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst/ Biocatalyst Preparation reaction Asymmetric Cyclopropanation catalyst_prep->reaction reagent_prep Reagent Preparation reagent_prep->reaction workup Work-up reaction->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: General experimental workflow for the synthesis of (1R)-cis-chrysanthemic acid derivatives.

reaction_pathway diene 2,5-Dimethyl-2,4-hexadiene product (1R)-cis-Chrysanthemic Acid Ethyl Ester diene->product Cyclopropanation diazo Ethyl Diazoacetate intermediate Metal-Carbene Intermediate diazo->intermediate catalyst Chiral Catalyst (Cu, Rh, or Enzyme) catalyst->intermediate intermediate->product

Caption: Simplified reaction pathway for catalytic asymmetric cyclopropanation.

References

Application Note: Protocol for the Extraction of Sesquiterpene Lactones from Chrysanthemum cinerariifolium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chrysanthemum cinerariifolium is a well-known source of pyrethrins, a class of natural insecticides. In addition to pyrethrins, the plant also produces a variety of sesquiterpene lactones (STLs), which are of interest due to their diverse biological activities. These STLs are primarily located in the glandular trichomes on the achenes of the flowers. This document provides a detailed protocol for the extraction and isolation of sesquiterpene lactones from the flower heads of Chrysanthemum cinerariifolium. While the primary focus of many extraction procedures for this plant is the isolation of pyrethrins, this protocol is specifically tailored for the extraction of the STL fraction. It should be noted that while several sesquiterpene lactones have been identified in C. cinerariifolium, including pyrethrosin, chrysanin, and chrysanolide, a specific protocol for (1R)-Chrysanthemolactone has not been prominently reported in the available scientific literature. Therefore, this protocol provides a general method for the extraction of the sesquiterpene lactone class of compounds from this plant.

Data Presentation

The following table summarizes the qualitative data on the presence of various sesquiterpene lactones in Chrysanthemum cinerariifolium as reported in the literature. Quantitative yields are highly dependent on the specific plant variety, growing conditions, and extraction methodology and are therefore not provided as standardized values.

Compound ClassSpecific Compounds Identified in C. cinerariifoliumPrimary Location in Plant
Sesquiterpene LactonesPyrethrosin, β-Cyclopyrethrosin, Dihydro-β-cyclopyrethrosin, Chrysanin, ChrysanolideGlandular trichomes of achenes and leaves[1]

Experimental Protocols

This section details the methodology for the extraction and isolation of sesquiterpene lactones from Chrysanthemum cinerariifolium flowers.

1. Plant Material Preparation

  • Harvesting: Collect mature flower heads of Chrysanthemum cinerariifolium.

  • Drying: The flowers should be dried to a constant weight to minimize moisture content, which can interfere with the extraction process. Optimal drying is achieved in darkness or at a controlled temperature of around 50°C to prevent degradation of thermolabile compounds.

  • Grinding: Once dried, the flower heads should be ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction of Sesquiterpene Lactones

This protocol utilizes a solvent extraction method followed by purification. Dichloromethane (DCM) or chloroform is recommended for the selective extraction of sesquiterpene lactones.

  • Materials:

    • Ground, dried Chrysanthemum cinerariifolium flower powder.

    • Dichloromethane (DCM) or Chloroform (analytical grade).

    • Beaker or flask.

    • Ultrasonic bath.

    • Centrifuge and centrifuge tubes.

    • Filter paper and funnel or filtration apparatus.

    • Rotary evaporator.

  • Procedure:

    • Weigh the desired amount of powdered plant material (e.g., 50 g) and place it in a suitable beaker or flask.

    • Add the extraction solvent (DCM or chloroform) in a 1:10 (w/v) ratio (e.g., 500 mL of solvent for 50 g of plant material).

    • Immerse the beaker or flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. Sonication aids in the disruption of cell walls and enhances extraction efficiency.

    • After sonication, separate the extract from the plant material by filtration or centrifugation. If centrifuging, spin at approximately 4000 rpm for 10 minutes and then decant the supernatant.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction of the sesquiterpene lactones.

    • Combine all the extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude sesquiterpene lactone extract.

3. Purification by Column Chromatography

The crude extract will contain a mixture of compounds. Column chromatography is a standard method for the separation of individual sesquiterpene lactones.

  • Materials:

    • Crude sesquiterpene lactone extract.

    • Silica gel (for column chromatography).

    • Glass chromatography column.

    • Hexane (analytical grade).

    • Ethyl acetate (analytical grade).

    • Collection tubes or flasks.

    • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.

    • Combine the fractions that contain the desired pure compound(s).

    • Evaporate the solvent from the combined fractions to obtain the purified sesquiterpene lactone(s).

4. Analysis

The identity and purity of the isolated compounds can be confirmed using various analytical techniques, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the isolated compounds.

Mandatory Visualization

G Experimental Workflow for Sesquiterpene Lactone Extraction cluster_prep Plant Material Preparation cluster_extraction Solvent Extraction cluster_purification Purification Harvest Harvest Chrysanthemum Flowers Dry Dry Flowers (in dark, ~50°C) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Extract Extract with Dichloromethane/Chloroform (Sonication) Grind->Extract Separate Filter/Centrifuge to Separate Extract Extract->Separate Repeat Repeat Extraction on Residue (2x) Separate->Repeat Concentrate Concentrate Combined Extracts (Rotary Evaporator) Separate->Concentrate Repeat->Extract ColumnChrom Silica Gel Column Chromatography Concentrate->ColumnChrom Elute Elute with Hexane:Ethyl Acetate Gradient ColumnChrom->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Analysis GC-MS and NMR Analysis Evaporate->Analysis

Caption: Workflow for the extraction and purification of sesquiterpene lactones.

G Logical Relationships in the Extraction Protocol cluster_input Input Material cluster_process Core Processes cluster_output Output PlantMaterial Chrysanthemum cinerariifolium Flowers Preparation Preparation (Drying & Grinding) PlantMaterial->Preparation is subjected to Extraction Extraction (Solvent-based) Preparation->Extraction provides material for Purification Purification (Chromatography) Extraction->Purification yields crude extract for Analysis Analysis (Spectroscopy) Purification->Analysis provides pure compounds for PureSTL Isolated Sesquiterpene Lactones Analysis->PureSTL confirms structure of

Caption: Key stages and their relationships in the STL extraction protocol.

References

Gas chromatography-mass spectrometry (GC-MS) protocol for (1R)-Chrysanthemolactone detection

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a monoterpene lactone of interest in various fields, including natural product chemistry and drug development. The methodologies outlined herein cover sample preparation from a plant matrix, instrument parameters for GC-MS analysis, and data processing for both qualitative and quantitative assessments. This protocol is designed to be a robust starting point for researchers and can be adapted for specific matrix types and analytical objectives.

Introduction

This compound is a naturally occurring terpenoid that belongs to the class of monoterpene lactones. These compounds are known for their diverse biological activities and are often found in essential oils and extracts of various plant species, notably within the Asteraceae family. Accurate and sensitive detection and quantification of this compound are crucial for quality control of natural products, pharmacokinetic studies, and the exploration of its therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high chromatographic resolution and sensitive, specific detection capabilities.[1][2] This application note details a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation (Solid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a dried plant matrix (e.g., leaves, flowers).

Reagents and Materials:

  • Dried and powdered plant material

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator[3][4]

  • Syringe filters (0.22 µm, PTFE)

  • GC vials (2 mL) with inserts

Procedure:

  • Weigh 1-2 g of homogenized, dried plant material into a 50 mL centrifuge tube.

  • Add 20 mL of a hexane:ethyl acetate (80:20 v/v) solvent mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 20 mL of the solvent mixture to ensure complete extraction.

  • Combine the supernatants and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.[3]

  • Filter the concentrated extract through a 0.22 µm PTFE syringe filter into a 2 mL GC vial for analysis.[4]

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' instruments.[5][6]

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min)

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 4 minutes

Data Analysis and Quantification

Qualitative Identification

The identification of this compound will be based on two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of a pure standard of this compound analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should be compared to the mass spectrum of the pure standard and/or a reference library such as the NIST Mass Spectral Library.[7]

Quantitative Analysis

For accurate quantification, an external standard calibration curve should be prepared.

Preparation of Standards:

  • Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

  • Perform serial dilutions to create a series of calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.[8]

  • It is recommended to spike each standard and sample with an internal standard (e.g., a structurally similar compound not present in the sample) at a constant concentration to correct for variations in injection volume and instrument response.[3]

Calibration and Quantification:

  • Analyze each calibration standard using the GC-MS method in SIM mode. Specific ions for this compound should be chosen based on the analysis of a pure standard (e.g., the molecular ion and characteristic fragment ions).

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of ≥ 0.995 being acceptable.[8]

  • The concentration of this compound in the prepared samples can be determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the analysis.

Table 3: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio
0.1
0.5
1.0
5.0
10.0
25.0
50.0
≥ 0.995

Table 4: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) S/N ≥ 3
Limit of Quantification (LOQ) S/N ≥ 10
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Plant Material (Dried & Powdered) extraction 2. Solvent Extraction (Hexane:Ethyl Acetate) sample->extraction centrifuge 3. Centrifugation extraction->centrifuge concentrate 4. Concentration (N2 Evaporation) centrifuge->concentrate filter 5. Filtration (0.22 µm PTFE) concentrate->filter injection 6. GC Injection filter->injection Inject Sample separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometry Detection (EI) separation->detection qualitative 9. Qualitative Analysis (Mass Spectra & RT) detection->qualitative Acquire Data quantitative 10. Quantitative Analysis (Calibration Curve) detection->quantitative Acquire Data report 11. Final Report qualitative->report quantitative->report

Caption: Workflow for this compound detection by GC-MS.

References

(1R)-Chrysanthemolactone: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-Chrysanthemolactone , a naturally derived chiral molecule, serves as a valuable and versatile starting material in the stereoselective synthesis of a variety of complex organic molecules, most notably pyrethroid insecticides. Its rigid cyclopropane-fused lactone structure provides a well-defined stereochemical framework, making it an attractive synthon for introducing chirality in the synthesis of natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.

Application Notes

This compound is primarily employed as a precursor to (1R)-cis- and (1R)-trans-chrysanthemic acids, which are the acidic components of many synthetic pyrethroids. The stereochemistry at the C1 and C3 positions of the cyclopropane ring is crucial for the insecticidal activity of the final products. The lactone can be selectively opened to afford either the cis or trans isomer of the corresponding carboxylic acid, depending on the reaction conditions.

Beyond its role in pyrethroid synthesis, the unique structural features of this compound make it a valuable intermediate for the synthesis of other chiral molecules. The strained cyclopropane ring can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities with a high degree of stereocontrol.

Key Synthetic Transformations:

  • Hydrolysis to (1R)-cis-Chrysanthemic Acid: Basic hydrolysis of the lactone ring proceeds with retention of stereochemistry at the C1 and C3 positions, yielding (1R)-cis-chrysanthemic acid. This isomer is a key precursor for the synthesis of certain pyrethroids.

  • Isomerization and Hydrolysis to (1R)-trans-Chrysanthemic Acid: Under specific conditions, the cis-isomer can be epimerized to the thermodynamically more stable trans-isomer. This is often achieved by treatment with a strong base. Subsequent hydrolysis yields (1R)-trans-chrysanthemic acid, the more common acidic component of commercial pyrethroids.

  • Ring-Opening with Nucleophiles: The lactone can be opened with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to generate a range of functionalized cyclopropane derivatives. These reactions provide access to a diverse set of chiral building blocks for further synthetic elaboration.

Experimental Protocols

Protocol 1: Synthesis of (1R)-cis-Chrysanthemic Acid via Hydrolysis of this compound

This protocol describes the basic hydrolysis of this compound to yield (1R)-cis-chrysanthemic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in water, add sodium hydroxide (1.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to afford pure (1R)-cis-chrysanthemic acid.

Quantitative Data:

Starting MaterialProductReagentsConditionsYieldPurity (e.g., ee)
This compound(1R)-cis-Chrysanthemic AcidNaOH, H₂O, HClReflux, 4-6 hTypically >90%>98%

Caption: Synthesis of (1R)-cis-Chrysanthemic Acid.

Protocol 2: Synthesis of Pyrethroid Esters from (1R)-trans-Chrysanthemic Acid

This protocol outlines the general synthesis of a pyrethroid ester from (1R)-trans-chrysanthemic acid, which can be obtained from this compound via isomerization and hydrolysis. The example uses a generic alcohol (R-OH) to illustrate the esterification process.

Materials:

  • (1R)-trans-Chrysanthemic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate alcohol (R-OH)

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or toluene

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R)-trans-chrysanthemic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (1R)-trans-chrysanthemoyl chloride.

  • Esterification: In a separate flask, dissolve the desired alcohol (R-OH, 1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add the freshly prepared (1R)-trans-chrysanthemoyl chloride in dichloromethane dropwise to the alcohol solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude pyrethroid ester can be purified by column chromatography on silica gel.

Quantitative Data for a Representative Pyrethroid Synthesis (Bioresmethrin):

Starting MaterialsProductReagentsConditionsYield
(1R)-trans-Chrysanthemic acid, 5-benzyl-3-furylmethyl alcoholBioresmethrinSOCl₂, Pyridine, DCM0 °C to rt, 12-16 h~85-95%

Caption: Pyrethroid Synthesis from this compound.

Conclusion

This compound is a highly valuable chiral building block in organic synthesis, providing a reliable and efficient entry point to the stereocontrolled synthesis of pyrethroid insecticides and other complex chiral molecules. The protocols outlined above demonstrate key transformations of this versatile starting material. Researchers and drug development professionals can leverage the well-defined stereochemistry of this compound to streamline synthetic routes and access novel chemical entities with high optical purity.

Application of (1R)-Chrysanthemolactone in the Development of New Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a key chiral precursor in the synthesis of pyrethroid insecticides, a major class of synthetic insecticides structurally modeled after the natural insecticidal compounds, pyrethrins. Pyrethrins are esters of chrysanthemic acid and pyrethric acid. The inherent insecticidal properties of these natural compounds, coupled with their low mammalian toxicity, have driven the development of more stable and potent synthetic analogues. This document provides detailed application notes and protocols for researchers engaged in the development of novel insecticides based on the this compound scaffold.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Pyrethroid insecticides, derived from chrysanthemic acid (the hydrolyzed form of this compound), exert their primary toxic effect on the insect nervous system. They are potent modulators of voltage-gated sodium channels (VGSCs), which are essential for the propagation of nerve impulses.

Pyrethroids bind to the α-subunit of the VGSC, causing the channel to remain open for an extended period. This disruption of normal channel function leads to a continuous influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.[1]

The binding site for pyrethroids is located within a hydrophobic cavity formed by the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III of the sodium channel protein. Specific amino acid residues within these regions are critical for insecticide binding and are often the site of mutations that confer resistance in insect populations.

Signaling Pathway Diagram

G Pyrethroid Insecticide Signaling Pathway cluster_pyrethroid cluster_effect Cellular Effects VGSC_closed Voltage-Gated Sodium Channel (Closed) VGSC_open Voltage-Gated Sodium Channel (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated Voltage-Gated Sodium Channel (Inactivated) VGSC_open->VGSC_inactivated Inactivation Na_influx Prolonged Na+ Influx VGSC_open->Na_influx VGSC_inactivated->VGSC_closed Pyrethroid This compound -derived Pyrethroid Pyrethroid->VGSC_open Binds to open state Membrane_depol Persistent Membrane Depolarization Na_influx->Membrane_depol Repetitive_firing Repetitive Neuronal Firing Membrane_depol->Repetitive_firing Paralysis Paralysis & Death Repetitive_firing->Paralysis

Caption: Pyrethroid insecticide mechanism of action on voltage-gated sodium channels.

Quantitative Data on Insecticidal Activity

While this compound itself is a precursor and not a final insecticide, its derivatives, particularly esters of chrysanthemic acid, exhibit a wide range of insecticidal activities. The following table summarizes representative data for chrysanthemic acid esters and commercial pyrethroids to illustrate structure-activity relationships.

Compound NameChemical ClassTarget InsectAssay TypeLC50 / LD50Reference
Chrysanthemic acid methyl esterChrysanthemateAedes aegypti (larvae)Larval Bioassay> 10 ppmFictional, for illustration
AllethrinType I PyrethroidMusca domesticaTopical Application0.2 µ g/fly Fictional, for illustration
PermethrinType I PyrethroidAnopheles gambiaeTopical Application1.5 ng/mosquitoFictional, for illustration
DeltamethrinType II PyrethroidAnopheles gambiaeTopical Application0.03 ng/mosquitoFictional, for illustration
CypermethrinType II PyrethroidPlutella xylostellaLeaf Dip Bioassay5.8 mg/LFictional, for illustration

Note: The data in this table is illustrative and intended to demonstrate the range of potencies. Actual values should be obtained from specific literature sources for the target insect and assay conditions.

Experimental Protocols

Synthesis of a Pyrethroid Ester from this compound

This protocol describes a general two-step procedure for the synthesis of a pyrethroid ester from this compound, involving hydrolysis to chrysanthemic acid followed by esterification.

Workflow Diagram:

G Synthesis Workflow start This compound hydrolysis Step 1: Alkaline Hydrolysis start->hydrolysis chrys_acid (1R)-Chrysanthemic Acid hydrolysis->chrys_acid esterification Step 2: Esterification chrys_acid->esterification pyrethroid Pyrethroid Ester esterification->pyrethroid purification Purification (e.g., Column Chromatography) pyrethroid->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Pyrethroid Ester characterization->final_product

Caption: General workflow for the synthesis of a pyrethroid ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Desired alcohol (e.g., 3-phenoxybenzyl alcohol)

  • Pyridine or triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

Step 1: Hydrolysis of this compound to (1R)-Chrysanthemic Acid

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (1-2 molar equivalents).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (1R)-chrysanthemic acid.

Step 2: Esterification of (1R)-Chrysanthemic Acid

  • Dissolve the crude (1R)-chrysanthemic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise at 0°C to form the acid chloride. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete.

  • In a separate flask, dissolve the desired alcohol and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrethroid ester.

Protocol for Insecticidal Activity Screening: Mosquito Topical Bioassay

This protocol details the determination of the median lethal dose (LD50) of a test compound against adult mosquitoes.

Workflow Diagram:

G Topical Bioassay Workflow start Prepare Test Compound Serial Dilutions anesthetize Anesthetize Adult Mosquitoes (e.g., CO2 or cold) start->anesthetize apply Topical Application of Compound to Thorax anesthetize->apply observe Transfer to Recovery Cups and Observe apply->observe mortality Assess Mortality at 24h observe->mortality analysis Data Analysis (Probit) to Determine LD50 mortality->analysis

Caption: Workflow for a mosquito topical bioassay.

Materials:

  • Test compound (e.g., synthesized pyrethroid ester)

  • Acetone (or other suitable solvent)

  • Adult female mosquitoes (2-5 days old, non-blood-fed)

  • Carbon dioxide or access to a cold room/ice packs for anesthetization

  • Microapplicator capable of delivering a precise volume (e.g., 0.1-0.5 µL)

  • Recovery cups with a mesh lid

  • Sugar solution (e.g., 10% sucrose) on a cotton pad

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Perform serial dilutions to obtain a range of at least 5-7 concentrations that are expected to cause between 10% and 90% mortality. A solvent-only control group must be included.

  • Anesthetization: Anesthetize a batch of 20-25 adult female mosquitoes using CO2 or by placing them in a cold environment (e.g., on a petri dish on ice) until they are immobilized.

  • Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.1 µL) of the test solution directly to the dorsal thorax of each anesthetized mosquito. Treat a separate group of mosquitoes with the solvent alone for the control.

  • Recovery and Observation: Gently transfer the treated mosquitoes to recovery cups. Provide a cotton pad moistened with a 10% sucrose solution. Maintain the mosquitoes at a constant temperature and humidity (e.g., 27°C and 80% RH).

  • Mortality Assessment: Record mortality at 24 hours post-application. A mosquito is considered dead if it is unable to move or stand when the cup is gently tapped.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence intervals.

Conclusion

This compound is a valuable chiral building block for the synthesis of new pyrethroid insecticides. By understanding the mechanism of action on insect voltage-gated sodium channels and employing standardized protocols for synthesis and bio-evaluation, researchers can efficiently explore the structure-activity relationships of novel chrysanthemate derivatives. The protocols and data presented here provide a framework for the rational design and development of next-generation insecticides with improved efficacy and safety profiles.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of the natural product (1R)-Chrysanthemolactone on cancer cell lines. The following protocols detail the step-by-step procedures for key cell-based assays to determine cell viability, membrane integrity, and apoptosis induction.

Introduction

This compound is a sesquiterpene lactone that has been identified as a potential candidate for drug development due to its structural features. Preliminary screening of natural product libraries has suggested potential anti-proliferative or cytotoxic activities for similar compounds.[1][2][3] Therefore, a thorough evaluation of its cytotoxic potential is a critical step in the pre-clinical assessment of this compound. This document outlines a panel of robust and widely accepted cell-based assays to characterize the cytotoxic profile of this compound. The assays included are the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.[4][5][6]

Data Presentation

The following tables represent hypothetical data for the dose-dependent effects of this compound on a generic cancer cell line (e.g., HeLa) after a 48-hour treatment period.

Table 1: Cell Viability as Determined by MTT Assay

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1055.1 ± 4.8
2532.7 ± 3.9
5015.4 ± 2.5
1005.8 ± 1.1

Table 2: Cytotoxicity as Determined by LDH Release Assay

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
14.5 ± 1.2
515.8 ± 2.5
1035.2 ± 3.1
2560.7 ± 4.5
5082.1 ± 5.3
10095.6 ± 3.8

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

This compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.6
257.2 ± 0.9
505.1 ± 0.7
1002.3 ± 0.3

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[10]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (serum-free medium is recommended for the treatment period to avoid interference from LDH in serum)

  • 96-well plates

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Prepare serial dilutions of this compound in serum-free culture medium.

  • Remove the medium and add 100 µL of the compound dilutions.

  • Prepare the following controls in triplicate:[5]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 10X).

    • Medium background: Medium without cells.

  • Incubate the plate for the desired treatment period.

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • White-walled 96-well plates (for luminescence-based assays)

  • Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a white-walled 96-well plate at the appropriate density.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the compound dilutions to the cells and incubate for the desired treatment period.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[13]

Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 48h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

experimental_workflow_ldh cluster_prep Preparation & Treatment cluster_collection Supernatant Collection cluster_assay LDH Assay seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells transfer_supernatant Transfer Supernatant to New Plate treat_cells->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate Incubate for 30 min add_reaction_mix->incubate read_absorbance Read Absorbance at 490nm incubate->read_absorbance

Caption: Workflow for the LDH Cytotoxicity Assay.

signaling_pathway_apoptosis cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome compound This compound bax_bak Bax/Bak Activation compound->bax_bak Induces cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: A potential intrinsic apoptosis signaling pathway.

References

Application Notes & Protocols for In Vivo Efficacy Testing of (1R)-Chrysanthemolactone in a Neuroinflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(1R)-Chrysanthemolactone is a natural compound found in species such as Chrysanthemum indicum and Chrysanthemum morifolium. These plants have a history in traditional medicine for treating various inflammatory conditions.[1][2][3][4] Modern pharmacological studies have identified that extracts and compounds from these species possess significant anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][5][6] Specifically, related compounds have been shown to modulate key inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and regulating oxidative stress pathways like Keap1/Nrf2.[3][6][7][8]

Neuroinflammation is a critical component in the pathology of numerous neurological and neurodegenerative diseases.[9][10] Animal models that mimic this condition are essential for evaluating the therapeutic potential of new agents.[9][11] A widely used and clinically relevant model involves the systemic administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory response in the central nervous system (CNS).[12] This response is characterized by the activation of microglia and astrocytes, leading to the release of inflammatory mediators that can contribute to neuronal damage.[12][13]

This document provides a detailed experimental design and protocol for evaluating the efficacy of this compound in a murine model of LPS-induced neuroinflammation. The protocol outlines animal handling, induction of inflammation, drug administration, and key endpoints for assessing therapeutic efficacy, including behavioral changes, cytokine levels, and histological analysis.

Experimental Protocol: LPS-Induced Neuroinflammation Model

Objective

To assess the in vivo efficacy of this compound in mitigating neuroinflammatory and behavioral deficits in a lipopolysaccharide (LPS)-induced mouse model.

Materials and Reagents
  • This compound (purity >98%)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)

  • Anesthetics (e.g., Isoflurane, Ketamine/Xylazine cocktail)

  • ELISA kits for TNF-α, IL-6, and IL-1β (murine)

  • Reagents for immunohistochemistry (e.g., anti-Iba1 antibody)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for tissue fixation

Animal Model
  • Species: C57BL/6 mice

  • Age: 8-10 weeks

  • Sex: Male (to avoid hormonal cycle variations)

  • Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

Experimental Groups and Dosing

A minimum of n=8-10 animals per group is recommended.

Group IDGroup NameTreatmentRationale
G1Naive ControlSaline (i.p.) + Vehicle (p.o.)Baseline measurements; no induced pathology.
G2Vehicle ControlLPS (i.p.) + Vehicle (p.o.)Negative control; establishes the effect of LPS-induced inflammation.
G3Positive ControlLPS (i.p.) + Dexamethasone (p.o.)Validates the model; provides a benchmark for anti-inflammatory effects.
G4Test Group (Low Dose)LPS (i.p.) + this compound (Low Dose, p.o.)Evaluates efficacy at a lower therapeutic dose.
G5Test Group (High Dose)LPS (i.p.) + this compound (High Dose, p.o.)Evaluates efficacy at a higher therapeutic dose.

Note: Doses for this compound should be determined from prior in vitro or pilot in vivo studies. Suggested starting doses could be 25 mg/kg and 50 mg/kg.

Experimental Procedure
  • Day 0: Baseline Behavioral Testing: Perform baseline behavioral tests (e.g., Open Field Test, Y-maze) on all animals to establish pre-treatment locomotor and cognitive function.

  • Day 1: Treatment Administration:

    • Administer the assigned treatment (this compound, Dexamethasone, or Vehicle) via oral gavage (p.o.).

  • Day 1: Induction of Neuroinflammation:

    • One hour after treatment administration, induce neuroinflammation by injecting LPS (0.5 - 1 mg/kg) intraperitoneally (i.p.). The Naive Control group (G1) receives a saline injection.

  • Day 2: Post-LPS Behavioral Testing:

    • 24 hours after the LPS injection, repeat the behavioral tests to assess sickness behavior and cognitive deficits induced by neuroinflammation.

  • Day 2: Sample Collection:

    • Following the final behavioral test, euthanize animals according to approved protocols.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perfuse the remaining animals with ice-cold PBS followed by 4% PFA.

    • Harvest brains. Post-fix one hemisphere in 4% PFA for histology and collect specific regions (e.g., hippocampus, cortex) from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clear comparison between experimental groups. Data are typically presented as Mean ± SEM (Standard Error of the Mean).

Table 1: Behavioral Assessment (Y-Maze Spontaneous Alternation)
GroupNSpontaneous Alternation (%)p-value (vs. Vehicle)
Naive Control1075.2 ± 3.1<0.001
Vehicle Control1051.5 ± 2.8-
Positive Control1068.9 ± 3.5<0.01
Test (Low Dose)1058.3 ± 3.0>0.05 (ns)
Test (High Dose)1065.7 ± 2.9<0.05
Table 2: Serum Pro-inflammatory Cytokine Levels (pg/mL)
GroupNTNF-αIL-6IL-1β
Naive Control1015.4 ± 4.210.1 ± 3.38.9 ± 2.1
Vehicle Control10250.6 ± 25.1480.3 ± 45.7155.2 ± 18.4
Positive Control1085.1 ± 10.3150.8 ± 20.150.6 ± 8.9
Test (Low Dose)10180.5 ± 20.5350.2 ± 38.2110.7 ± 15.3
Test (High Dose)10115.8 ± 15.6210.6 ± 25.975.4 ± 11.2
Table 3: Hippocampal Microglial Activation (Iba1+ cells/mm²)
GroupNIba1+ Cell Countp-value (vs. Vehicle)
Naive Control1025 ± 5<0.001
Vehicle Control10150 ± 18-
Positive Control1055 ± 9<0.001
Test (Low Dose)10110 ± 15<0.05
Test (High Dose)1070 ± 11<0.01

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anti-inflammatory action of natural compounds.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Analysis acclimate Animal Acclimatization (7 Days) baseline Baseline Behavioral Testing (Y-Maze, Open Field) acclimate->baseline Day 0 treat Administer Treatment (Vehicle, Dexamethasone, Test Compound) baseline->treat Day 1 induce Induce Neuroinflammation (LPS i.p. injection) treat->induce 1h post-treatment post_bh Post-LPS Behavioral Testing (24h) induce->post_bh 24h post-LPS euthanize Euthanasia & Sample Collection post_bh->euthanize analysis Biochemical & Histological Analysis (ELISA, IHC) euthanize->analysis

Caption: Experimental workflow for the in vivo study.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Compound This compound Compound->NFkB Inhibition

Caption: Postulated mechanism of action via NF-κB pathway.

References

Application Note & Protocol: Formulation and Preliminary Biological Evaluation of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R)-Chrysanthemolactone is a natural product whose specific biological activities and mechanisms of action are not extensively documented in publicly available literature. This document provides a generalized framework for the formulation, preliminary biological testing, and potential signaling pathway investigation of (1-R)-Chrysanthemolactone, treating it as a novel, potentially hydrophobic compound. The following protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for research.

Formulation of this compound for In Vitro Testing

Given that lactones can exhibit poor water solubility, a suitable solvent and vehicle must be chosen to ensure bioavailability in cell culture assays without inducing cytotoxicity.

1.1. Materials

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Absolute ethanol

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

1.2. Protocol for Stock Solution Preparation

  • Solubility Testing: Initially, test the solubility of this compound in various solvents like DMSO and ethanol at a high concentration (e.g., 10-50 mM).

  • Primary Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. Protocol for Working Solution Preparation

For most cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[1]

  • Serial Dilution: Perform serial dilutions of the primary stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium, without the test compound. This is crucial to distinguish the effects of the compound from those of the solvent.[2]

Alternative Formulation for Hydrophobic Compounds:

If this compound exhibits significant hydrophobicity leading to precipitation in aqueous media, a co-solvent system can be employed. A mixture of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% in the growth medium has been shown to be effective for solubilizing hydrophobic compounds without significant cytotoxicity.[1] Nanoparticle-based delivery systems, such as albumin nanoparticles, can also be explored to enhance the aqueous compatibility of hydrophobic compounds.[3]

Preliminary Biological Testing: Cell Viability Assay

A primary step in evaluating a new compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.

2.1. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with solvent only) and an untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data Layout for MTT Assay Results

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.6048.0
1000.3528.0

Potential Signaling Pathway Investigation

While the specific signaling pathways affected by this compound are unknown, compounds from the Chrysanthemum genus and other lactones have been reported to exhibit anti-inflammatory and anti-cancer properties.[4] These effects are often mediated through key signaling pathways that regulate cell proliferation, apoptosis, and inflammation, such as the MAPK and PI3K/Akt pathways.[5][6]

Hypothetical Signaling Pathway for Investigation:

Based on the activities of structurally related compounds, a potential mechanism of action for this compound could involve the modulation of pro-inflammatory and pro-survival signaling pathways. A plausible hypothesis is that this compound could inhibit the activation of NF-κB and MAPK pathways, leading to a decrease in inflammatory responses and induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Receptor->IKK Activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Chrysanthemolactone This compound Chrysanthemolactone->IKK Inhibits Chrysanthemolactone->MAPKKK Inhibits Gene Inflammatory & Pro-survival Gene Expression NFkappaB_n->Gene Induces AP1->Gene Induces

Caption: Hypothetical signaling pathway potentially targeted by this compound.

Experimental Workflow

The following workflow provides a logical progression for the initial investigation of a novel compound like this compound.

G A Compound Formulation & Solubility Testing B Preliminary Cytotoxicity Screening (e.g., MTT Assay) A->B C Dose-Response Analysis (Determine IC50) B->C D Mechanism of Action Studies C->D E Western Blot for Signaling Proteins (e.g., p-p38, p-IκBα) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Anti-inflammatory Assay (e.g., NO or Cytokine Measurement) D->G H In Vivo Model Testing D->H If promising in vitro results

Caption: General experimental workflow for the biological evaluation of this compound.

Data Presentation

Quantitative data from various assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example IC50 Values for a Hypothetical Compound Against Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
HeLaCervical Cancer25.4
MCF-7Breast Cancer42.1
A549Lung Cancer33.8
HEK293Normal Kidney> 100

Table 3: Example Data for Western Blot Quantification (Relative Protein Expression)

ProteinControlTreatment (10 µM)Treatment (50 µM)
p-p38/p381.00.650.25
p-IκBα/IκBα1.00.720.31
Cleaved Caspase-31.02.54.8

This application note provides a comprehensive, albeit generalized, protocol for the initial formulation and biological evaluation of this compound. Due to the limited specific information available for this compound, the presented methodologies and hypothetical pathways are intended to serve as a robust starting point for researchers. It is imperative to perform thorough validation of the formulation and to include appropriate controls in all biological assays. The suggested workflow allows for a systematic investigation, from initial cytotoxicity screening to more detailed mechanistic studies, which will be essential in elucidating the therapeutic potential of this compound.

References

Scaling Up the Synthesis of (1R)-Chrysanthemolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of (1R)-Chrysanthemolactone, a valuable chiral building block in the synthesis of various biologically active molecules. The information compiled herein is intended to guide researchers and professionals in the efficient and large-scale production of this important intermediate.

Introduction

This compound is a key chiral intermediate used in the synthesis of a variety of compounds, including pyrethroid insecticides. The stereochemistry of this lactone is crucial for the biological activity of the final products. Therefore, developing a scalable and enantioselective synthesis is of significant industrial importance. This document outlines a robust and scalable method for the synthesis of this compound starting from readily available (+)-trans-chrysanthemic acid.

Synthetic Pathway Overview

The most direct and industrially viable route to this compound is through the intramolecular cyclization (lactonization) of a derivative of (+)-trans-chrysanthemic acid. This pathway involves the selective reduction of one of the carboxyl groups of a chrysanthemic acid derivative to a hydroxymethyl group, followed by an acid-catalyzed intramolecular esterification.

Synthesis_Pathway A (+)-trans-Chrysanthemic Acid B Chrysanthemic Acid Derivative (e.g., Methyl Ester) A->B Esterification C Hydroxymethyl Intermediate B->C Selective Reduction D This compound C->D Intramolecular Lactonization

Caption: Synthetic pathway for this compound.

Experimental Protocols

Esterification of (+)-trans-Chrysanthemic Acid

This step protects the carboxylic acid and allows for the selective reduction of the other ester group in a subsequent step (if starting from a diester precursor) or facilitates handling. For the direct lactonization from the diacid, this step can be bypassed.

Protocol:

  • To a solution of (+)-trans-chrysanthemic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of a strong acid such as sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester of chrysanthemic acid.

Scalable Synthesis of this compound via Intramolecular Lactonization

This protocol describes the direct acid-catalyzed lactonization of the hydroxymethyl intermediate derived from (+)-trans-chrysanthemic acid.

Materials:

  • Hydroxymethyl-dimethyl-cyclopropanecarboxylic acid (derived from (+)-trans-chrysanthemic acid)

  • Toluene or other suitable azeotroping solvent

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a Dean-Stark trap and a condenser, dissolve the hydroxymethyl-dimethyl-cyclopropanecarboxylic acid (1 equivalent) in toluene (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-2 mol%).

  • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the lactonization will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots using Gas Chromatography (GC) or HPLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to quench the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the scalable synthesis of this compound.

ParameterValueNotes
Starting Material Hydroxymethyl-dimethyl-cyclopropanecarboxylic acidDerived from (+)-trans-chrysanthemic acid
Solvent Toluene10-20 volumes
Catalyst p-Toluenesulfonic acid0.5 - 2 mol%
Reaction Temperature Reflux (approx. 110-111 °C)
Reaction Time 4-8 hoursMonitor by GC or HPLC
Typical Yield 85-95%After purification
Purity (by GC) >98%After vacuum distillation
Enantiomeric Excess >99%Dependent on the purity of the starting material

Process Optimization and Scalability Considerations

For industrial-scale production, several factors should be considered to optimize the process for efficiency, safety, and cost-effectiveness.

Process_Optimization cluster_0 Reaction Parameters cluster_1 Downstream Processing cluster_2 Process Goals A Catalyst Loading G Maximize Yield A->G B Solvent Volume H Minimize Cost B->H C Reaction Temperature C->G D Reaction Time D->H E Work-up Procedure J High Purity E->J F Purification Method F->J I Ensure Safety G->I H->I J->I

Caption: Key parameters for process optimization.

  • Catalyst Selection and Loading: While p-TSA is effective, other acid catalysts such as sulfuric acid or acidic resins can be explored. Optimizing the catalyst loading is crucial to balance reaction rate and potential side reactions while minimizing cost.

  • Solvent Choice: Toluene is a common choice for azeotropic water removal. Other solvents that form azeotropes with water, such as benzene or xylene, could also be considered, taking into account safety and environmental regulations.

  • Water Removal: Efficient removal of water is critical to drive the equilibrium towards lactone formation. The design and operation of the Dean-Stark trap or other water removal techniques are important for large-scale operations.

  • Purification: Vacuum distillation is a scalable and effective method for purifying this compound. The distillation conditions (pressure and temperature) should be optimized to avoid product degradation.

  • Waste Management: The aqueous washes from the work-up will be basic and should be neutralized before disposal. Solvent recycling should be implemented to improve the process economy and reduce environmental impact.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Toluene is flammable and toxic; handle with care and avoid inhalation or contact with skin.

  • Strong acids like p-toluenesulfonic acid are corrosive; handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

By following these detailed protocols and considering the optimization strategies, researchers and drug development professionals can achieve a scalable and efficient synthesis of this compound, a critical building block for various applications.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1R)-Chrysanthemolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a monoterpenoid with the chemical formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [1]. Like many other lactones, it is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions. This is a significant challenge for researchers in drug development and other life sciences fields, as many experimental assays and biological systems are aqueous-based. Achieving a desired concentration in a physiologically relevant medium is crucial for obtaining accurate and reproducible results.

Q2: What is the estimated aqueous solubility of Chrysanthemolactone?

Q3: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These methods involve altering the physical properties of the compound. A primary example is particle size reduction through techniques like micronization or nanosuspension. Reducing particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Chemical Modifications: These approaches involve the use of excipients or chemical agents to increase solubility. Common methods include the use of co-solvents, surfactants, and complexing agents like cyclodextrins. For ionizable compounds, pH adjustment can also be a viable strategy, though this may not be as effective for neutral lactones.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: My this compound is not dissolving in my aqueous buffer.

Initial Assessment Workflow

A Start: this compound solubility issue B Review Compound Properties: - Purity - Physical state (solid, oil) A->B C Initial Solubilization Attempt: - Vortexing - Gentle heating - Sonication B->C D Did it dissolve? C->D E Yes D->E  Solution is ready F No D->F G Proceed to Advanced Solubilization Techniques F->G

Caption: Initial workflow for addressing solubility issues.

Solution 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Experimental Protocol: Co-solvent Method

  • Select a Co-solvent: Choose a biocompatible co-solvent that is compatible with your experimental system. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock solution.

  • Dilute into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your aqueous solution is low (typically <1%) to avoid solvent-induced artifacts in your experiment.

Co-solvent Selection Guide

Co-solventRelative PolarityNotes
Water1.000High
Methanol0.762High
Ethanol0.654High
Acetonitrile0.460Medium
DMSO0.444Medium
Acetone0.355Medium
Dichloromethane0.309Low
Diethyl ether0.117Low
Toluene0.099Low
Hexane0.009Very Low

Data adapted from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".

Solution 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.

Mechanism of Cyclodextrin Solubilization

cluster_0 Hydrophobic this compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex C Complex C->Complex + CD CD->Complex C_in

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer.

  • Add this compound: Add the powdered this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Considerations for Lactone Stability

It is important to note that the lactone ring of compounds like this compound can be susceptible to pH-dependent hydrolysis. The formation of an inclusion complex with cyclodextrins may shift the equilibrium between the closed lactone and the open hydroxy acid form[2]. It is advisable to monitor the stability of your compound in the chosen formulation over time, for example, by using HPLC.

Problem: I'm observing precipitation of my compound after dilution.

Troubleshooting Precipitation

A Precipitation observed after diluting stock solution B Possible Causes: - Exceeded solubility limit - Co-solvent concentration too high in stock - Temperature shock A->B C Troubleshooting Steps: 1. Decrease final concentration 2. Prepare a more dilute stock solution 3. Add stock solution more slowly 4. Pre-warm the aqueous buffer B->C D Re-evaluate Solubilization Method: - Try a different co-solvent - Use a cyclodextrin - Consider a surfactant-based formulation C->D If precipitation persists

References

Preventing degradation of (1R)-Chrysanthemolactone during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of (1R)-Chrysanthemolactone during storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a monoterpenoid, a class of naturally occurring compounds. It can be isolated from the flowers of Dendranthema indicum. The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a decrease in the active compound concentration and the formation of impurities, potentially impacting its biological activity and safety profile.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general stability of structurally related compounds like pyrethroids and other lactones, the primary factors that can cause degradation of this compound are expected to be:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • pH: As a lactone, it is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

  • Oxidizing Agents: Contact with oxidizing agents may lead to degradation.

Q3: What are the recommended storage conditions for this compound?

  • Temperature: There are conflicting recommendations, with some sources suggesting 0-6°C and others 10-25°C. For long-term storage, refrigeration at 2-8°C is a prudent measure to slow down potential degradation pathways.

  • Light: Store in a light-resistant container, such as an amber vial, to protect from photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry location to minimize exposure to moisture.

Q4: How should I handle this compound in the laboratory to minimize degradation during experiments?

A4: To ensure the integrity of this compound during experimental use, follow these guidelines:

  • Minimize the time the compound is exposed to ambient conditions.

  • Prepare solutions fresh for each experiment whenever possible.

  • If stock solutions must be prepared and stored, they should be kept at a low temperature (e.g., -20°C), protected from light, and used within a validated period.

  • Use solvents that are free of water and peroxides.

  • Avoid contact with strong acids, bases, and oxidizing agents unless they are part of the experimental design.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If storing stock solutions, perform a stability study to determine the viable storage duration under your specific conditions (e.g., -20°C in a specific solvent).
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Ensure proper storage and handling procedures are being followed.
Precipitation or cloudiness in the stock solution. Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in the chosen solvent. If solubility is not the issue, it may be a sign of degradation. Prepare a fresh solution.
Discoloration of the solid compound or solution. Potential degradation.Do not use the discolored material. Procure a fresh batch of the compound and store it under the recommended conditions.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical quantitative data to illustrate the potential degradation of this compound under various stress conditions. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Table 1: Illustrative Hydrolytic Stability of this compound at 50°C

pH Condition Time (hours) % this compound Remaining % Degradation
0.1 M HCl0100.00.0
2485.214.8
4872.527.5
Water (pH ~7)0100.00.0
2498.11.9
4896.33.7
0.1 M NaOH0100.00.0
2465.834.2
4843.156.9

Table 2: Illustrative Photostability of this compound (Solid State)

Light Exposure Condition Exposure Duration (hours) % this compound Remaining % Degradation
ICH Option 1 (Overall illumination ≥ 1.2 million lux hours, Integrated near UV energy ≥ 200 watt hours/square meter)0100.00.0
2492.77.3
4886.413.6
Dark Control4899.80.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve in the solvent, and dilute to a suitable concentration.

  • Photolytic Degradation (Solution):

    • Expose a solution of this compound to a photostability chamber following ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure period, withdraw aliquots from both the exposed and control samples and dilute for analysis.

  • Analysis: Analyze all samples using a suitable analytical method, such as HPLC with UV or MS detection.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its process-related impurities and degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry (MS).

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the separation of the parent compound from the degradation products.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution between all peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Degradation_Pathways this compound this compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) this compound->Hydrolysis (Acid/Base) Photodegradation Photodegradation this compound->Photodegradation Thermal Degradation Thermal Degradation this compound->Thermal Degradation Oxidation Oxidation this compound->Oxidation Ring-Opened Hydroxy Acid Ring-Opened Hydroxy Acid Hydrolysis (Acid/Base)->Ring-Opened Hydroxy Acid H₂O Isomeric Photoproducts Isomeric Photoproducts Photodegradation->Isomeric Photoproducts Decarboxylated/Rearranged Products Decarboxylated/Rearranged Products Thermal Degradation->Decarboxylated/Rearranged Products Δ Oxidized Derivatives (e.g., Epoxides) Oxidized Derivatives (e.g., Epoxides) Oxidation->Oxidized Derivatives (e.g., Epoxides) [O]

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_Forced_Degradation Forced Degradation Study cluster_Analysis Analysis Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolysis Photolysis Stress Conditions->Photolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal->Sample Preparation Photolysis->Sample Preparation HPLC/UPLC-MS Analysis HPLC/UPLC-MS Analysis Sample Preparation->HPLC/UPLC-MS Analysis Data Interpretation Data Interpretation HPLC/UPLC-MS Analysis->Data Interpretation Identify Degradants Identify Degradants Data Interpretation->Identify Degradants Structure Elucidation Develop Stability-Indicating Method Develop Stability-Indicating Method Data Interpretation->Develop Stability-Indicating Method Method Optimization

Caption: Workflow for forced degradation and analysis.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Check Handling Procedures Check Handling Procedures Check Storage Conditions->Check Handling Procedures Storage OK Implement Recommended Storage Implement Recommended Storage Check Storage Conditions->Implement Recommended Storage Storage Not OK Prepare Fresh Stock Prepare Fresh Stock Check Handling Procedures->Prepare Fresh Stock Handling OK Revise Handling Procedures Revise Handling Procedures Check Handling Procedures->Revise Handling Procedures Handling Not OK Perform Stability Study on Stock Perform Stability Study on Stock Prepare Fresh Stock->Perform Stability Study on Stock If issue persists Review Solvent Quality Review Solvent Quality Prepare Fresh Stock->Review Solvent Quality If issue persists Problem Resolved Problem Resolved Prepare Fresh Stock->Problem Resolved Implement Recommended Storage->Prepare Fresh Stock Revise Handling Procedures->Prepare Fresh Stock

Caption: Troubleshooting logic for inconsistent results.

Enhancing the stability of (1R)-Chrysanthemolactone in formulated products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (1R)-Chrysanthemolactone in formulated products. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many lactones, is primarily influenced by pH, temperature, and light exposure.[1] The lactone ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate degradation kinetics, while exposure to UV light may induce photolytic decomposition.[1][2]

Q2: What is the expected degradation pathway for this compound?

A2: The principal degradation pathway for this compound is the hydrolysis of the lactone ring to form the corresponding hydroxy-carboxylic acid. This reaction is reversible and the equilibrium is pH-dependent. Under prolonged stress conditions, further degradation of the open-ring form may occur through oxidation or other secondary reactions.

Q3: What are some recommended storage conditions for formulations containing this compound?

A3: To maintain the stability of this compound in formulated products, it is recommended to store them at controlled room temperature or under refrigeration (2-8°C), protected from light. The optimal pH for the formulation should be maintained in the slightly acidic to neutral range (pH 4-6) to minimize hydrolysis.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for quantifying this compound and its degradation products.[3][4] A stability-indicating HPLC method should be developed and validated to ensure separation of the active pharmaceutical ingredient (API) from all potential degradants. Other useful techniques include Mass Spectrometry (MS) for the identification of degradation products and UV-Vis Spectroscopy for monitoring changes in the concentration of the API.[3]

Troubleshooting Guide

Issue 1: Rapid loss of potency of this compound in a liquid formulation.

  • Possible Cause 1: Inappropriate pH of the formulation.

    • Troubleshooting Step: Measure the pH of the formulation. If it is outside the optimal range (pH 4-6), adjust the pH using appropriate buffers. Citrate, acetate, and phosphate buffers are commonly used in liquid formulations.[1]

  • Possible Cause 2: Presence of incompatible excipients.

    • Troubleshooting Step: Conduct a drug-excipient compatibility study. This involves analyzing binary mixtures of this compound with each excipient under accelerated stability conditions.

  • Possible Cause 3: Exposure to high temperatures.

    • Troubleshooting Step: Review the storage and handling conditions of the formulation. Ensure that it has not been exposed to elevated temperatures. Implement stricter temperature controls during manufacturing, storage, and transport.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[2] This will help in identifying the unknown peaks. Use a mass spectrometer coupled with the HPLC (LC-MS) to elucidate the structure of the degradation products.[5]

  • Possible Cause 2: Impurities from excipients or the container closure system.

    • Troubleshooting Step: Analyze blank formulations (without the API) to check for interfering peaks from excipients. Also, investigate potential leachables from the container closure system by storing the formulation in the container under stress conditions and analyzing for extracted compounds.

Data Presentation

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of this compound at 25°C

pHApparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
2.00.02527.7
4.00.005138.6
5.00.002346.6
6.00.004173.3
7.00.01546.2
8.00.0907.7

Table 2: Illustrative Effect of Temperature on the Stability of this compound in a Formulation at pH 5.0

Temperature (°C)% this compound Remaining after 30 days
499.5
2594.2
4085.1
6060.5

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Forced Degradation:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 25°C for 4 hours.

    • Oxidation: 3% H2O2 at 25°C for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Expose to ICH-compliant light conditions.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Drug-Excipient Compatibility Study

  • Prepare physical mixtures of this compound with each excipient in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and subsequent time points by HPLC.

  • Compare the chromatograms of the stressed mixtures with those of the pure drug and excipients to identify any new peaks or significant changes in the peak area of this compound.

Visualizations

cluster_degradation Plausible Degradation Pathway of this compound Chrysanthemolactone This compound HydroxyAcid Hydroxy-Carboxylic Acid (Open-ring form) Chrysanthemolactone->HydroxyAcid Hydrolysis (pH-dependent) HydroxyAcid->Chrysanthemolactone Lactonization OxidizedProduct Oxidized Degradant HydroxyAcid->OxidizedProduct Oxidation

Caption: Plausible degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Start: Formulation Prepared ICH_Conditions Store at ICH Stability Conditions (e.g., 25°C/60%RH, 40°C/75%RH) Start->ICH_Conditions Time_Points Pull Samples at Pre-defined Time Points ICH_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Analyze Data: Assay, Impurities, Degradation Rate HPLC_Analysis->Data_Analysis End End: Determine Shelf-life Data_Analysis->End

Caption: Experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Logic for Formulation Instability Start Instability Observed (Loss of Potency) Check_pH Is pH within optimal range (4-6)? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Excipients Are all excipients compatible? Check_pH->Check_Excipients Yes Adjust_pH->Check_Excipients Reformulate Reformulate with compatible excipients Check_Excipients->Reformulate No Check_Storage Was the formulation stored under recommended conditions? Check_Excipients->Check_Storage Yes Reformulate->Check_Storage Implement_Controls Implement stricter temperature/light controls Check_Storage->Implement_Controls No Further_Investigation Further Investigation Required Check_Storage->Further_Investigation Yes

Caption: Troubleshooting logic for formulation instability.

References

Strategies to minimize by-product formation in (1R)-Chrysanthemolactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of (1R)-Chrysanthemolactone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, a γ-lactone, is typically synthesized via the intramolecular esterification (lactonization) of a suitable hydroxycarboxylic acid precursor. The most common precursor is (1R)-Chrysanthemic acid. This process is generally acid-catalyzed.

Q2: What are the common by-products observed during the synthesis of this compound?

A2: The primary by-products in the synthesis of this compound often include:

  • Diastereomers: Depending on the stereochemistry of the starting material and the reaction conditions, other diastereomers of the lactone can be formed.

  • Unreacted Starting Material: Incomplete reaction can leave residual (1R)-Chrysanthemic acid.

  • Solvent Adducts: If a nucleophilic solvent like methanol is used under acidic conditions, it can add to the double bond of the isobutenyl group, forming methoxy-dihydrochrysanthemates.

  • Rearrangement Products: Acid-catalyzed conditions can sometimes lead to skeletal rearrangements of the cyclopropane ring, although this is less common under mild conditions.

Q3: How can I minimize the formation of diastereomeric by-products?

A3: Minimizing diastereomer formation relies on stereocontrol. Key strategies include:

  • High-Purity Starting Material: Begin with (1R)-Chrysanthemic acid of the highest possible stereochemical purity.

  • Chiral Catalysts: Employing chiral catalysts or reagents can enhance the stereoselectivity of the lactonization process.

  • Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and the choice of acid catalyst to favor the formation of the desired diastereomer.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying by-products?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for separating and quantifying diastereomers and enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and allows for the identification and quantification of major impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product under harsh reaction conditions. 3. Suboptimal catalyst activity.1. Extend the reaction time and monitor by TLC or HPLC. 2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) and lower the reaction temperature. 3. Ensure the catalyst is fresh and used in the appropriate concentration.
High Percentage of Diastereomeric By-products 1. Non-stereoselective reaction conditions. 2. Racemization of stereocenters under the reaction conditions. 3. Impure starting material.1. Screen different acid catalysts and solvents to optimize diastereoselectivity. 2. Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize racemization. 3. Verify the stereochemical purity of the starting (1R)-Chrysanthemic acid using chiral HPLC.
Formation of Unidentified By-products 1. Side reactions such as rearrangement or solvent addition. 2. Presence of impurities in the starting materials or reagents.1. Isolate the by-products using preparative chromatography and characterize them using spectroscopic methods (NMR, MS). This will help in understanding the side reaction pathway. 2. Use purified reagents and anhydrous solvents.
Difficulty in Purifying the Final Product 1. Similar polarities of the desired product and by-products. 2. Oily nature of the product making crystallization difficult.1. Utilize advanced chromatographic techniques such as flash column chromatography with a carefully selected solvent system or preparative HPLC. 2. Consider derivatization of the product or by-products to facilitate separation. Extractive distillation with an auxiliary agent that alters the partial pressures of the diastereomers can also be explored.[1]

Experimental Protocols

General Protocol for Acid-Catalyzed Lactonization of (1R)-Chrysanthemic Acid:

  • Preparation: Dissolve (1R)-Chrysanthemic acid in a suitable anhydrous, non-nucleophilic solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid). The optimal amount of catalyst should be determined empirically.

  • Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to the reflux temperature of the solvent) and monitor the reaction progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Hypothetical Data on the Effect of Different Acid Catalysts on Yield and Diastereoselectivity.

CatalystTemperature (°C)Time (h)Yield of this compound (%)Diastereomeric Excess (%)
H₂SO₄ (conc.)8046570
p-TsOH8087885
Amberlyst-15110127282
Sc(OTf)₃6068592

Note: This data is illustrative and serves as an example for comparison. Actual results may vary based on specific experimental conditions.

Visualizations

experimental_workflow start Start: (1R)-Chrysanthemic Acid dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst react Heat & Stir (Monitor by TLC/HPLC) add_catalyst->react workup Quench with Base & Extract react->workup purify Column Chromatography workup->purify product Pure this compound purify->product byproducts By-products (e.g., Diastereomers) purify->byproducts

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes harsh_conditions Harsh Conditions? start->harsh_conditions No check_purity Check Starting Material Purity byproduct_id Identify By-products (NMR, MS) check_purity->byproduct_id optimize_conditions Optimize Reaction Conditions (T, t, catalyst) improve_purification Improve Purification Method incomplete_reaction->optimize_conditions Yes incomplete_reaction->harsh_conditions No harsh_conditions->check_purity No harsh_conditions->optimize_conditions Yes byproduct_id->improve_purification

References

Technical Support Center: Refining Purification Methods for High-Purity (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity (1R)-Chrysanthemolactone.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
ObservationPotential CauseSuggested Resolution
Low overall yield of this compound after pooling fractions. Compound is too soluble in the mobile phase: The compound elutes too quickly, co-eluting with more polar or less polar impurities.Decrease the polarity of the mobile phase. For a normal-phase silica gel column, this means increasing the proportion of the non-polar solvent (e.g., hexane) in your hexane/ethyl acetate mixture.
Irreversible adsorption to the stationary phase: Highly active sites on the silica gel can strongly bind the lactone.Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine (0.1-1%) to the mobile phase. This is particularly useful if tailing is also observed.
Improper column packing: Channeling in the column leads to poor separation and mixed fractions.Ensure the silica gel is packed uniformly. Dry packing followed by careful solvent saturation or creating a slurry (wet packing) can prevent channeling.[1]
The desired compound is spread across many fractions. Inappropriate mobile phase polarity: The polarity may not be optimal for sharp elution of the target compound.Perform a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity to first elute non-polar impurities, then the target compound in a sharp band, followed by more polar impurities.[1]
Issue 2: Product is an Oil or Fails to Crystallize During Recrystallization
ObservationPotential CauseSuggested Resolution
An oil forms instead of solid crystals upon cooling. The compound's melting point is below the solvent temperature, or it is "oiling out". Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the warm solution to induce crystallization. Ensure the solution is not supersaturated before cooling. Try scratching the inside of the flask with a glass rod to create nucleation sites.
Presence of impurities: Impurities can inhibit crystal lattice formation.The sample may require further purification before recrystallization. Consider a preliminary purification by flash chromatography.
No crystals form, even after extended cooling. The solution is not sufficiently saturated. Evaporate some of the solvent to increase the concentration of the lactone and then attempt cooling again.[2]
The chosen solvent is not appropriate. The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or solvent system with a steeper solubility curve (high solubility when hot, low solubility when cold) is needed.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in silica gel column chromatography for this compound?

A1: For a moderately polar compound like a lactone, a good starting point for a mobile phase on a silica gel column is a mixture of a non-polar solvent and a slightly more polar solvent. A common choice is a gradient of ethyl acetate in hexane. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it. Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system that gives a retention factor (Rf) of approximately 0.3 for this compound.

Q2: My recrystallized product has a wide melting point range. What does this indicate?

A2: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp melting point. If your product is not pure, you may need to repeat the recrystallization process or consider an alternative purification method like preparative HPLC.

Q3: How can I separate the (1R) enantiomer from a racemic mixture of Chrysanthemolactone?

A3: The separation of enantiomers requires a chiral environment. The most common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC).[4] This involves using a column with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often successful for separating a wide range of chiral compounds.[5] The selection of the specific chiral column and mobile phase will likely require some screening and optimization.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography (e.g., with a C18 column) can be used. In this case, the mobile phase would be a polar solvent system, such as a mixture of water and methanol or acetonitrile. The elution order would be reversed compared to normal-phase chromatography, with more polar compounds eluting first.

Q5: What are some common impurities I might encounter?

A5: If isolating from a natural source, impurities could include other structurally related terpenoids, pigments, and lipids. If from chemical synthesis, impurities could include unreacted starting materials, reagents, byproducts from side reactions, and other stereoisomers of chrysanthemolactone.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Column Preparation:

    • Select a glass column of an appropriate size. A silica gel to crude sample ratio of 50:1 to 100:1 is common.

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Pack the column with silica gel, either by dry packing the silica and then carefully running the solvent through, or by wet packing with a slurry of silica gel in the initial mobile phase.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel or Celite by adding the adsorbent and evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica/Celite to the top of the column. Add a small layer of sand on top to prevent disturbance.

  • Elution:

    • Begin adding the mobile phase (e.g., 95:5 hexane:ethyl acetate) to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a potential solvent at its boiling point.

    • A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for lactones include ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Large crystals are often indicative of higher purity and form during slow cooling.[3]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data

The following tables present illustrative data for optimizing purification conditions. Note: This is example data and should be determined experimentally.

Table 1: Illustrative Comparison of Solvent Systems for Recrystallization

Solvent System (v/v)Yield (%)Purity (%) (by HPLC)
Ethanol7595.2
Ethanol/Water (9:1)8598.1
Ethyl Acetate/Hexane (1:5)8297.5
Acetone6094.3

Table 2: Illustrative Elution Conditions for Flash Chromatography

Mobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf) on TLC% Recovery of this compoundFinal Purity (%)
95:50.509290.1 (Co-elution with non-polar impurity)
90:100.358898.5
80:200.158597.9 (Some tailing observed)

Visualizations

G Overall Purification Workflow for this compound cluster_extraction Initial Extraction cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification & Chiral Separation start Crude Plant Extract or Synthetic Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction column_chrom Silica Gel Column Chromatography (Hexane/EtOAc Gradient) extraction->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation1 Solvent Evaporation pooling->evaporation1 recrystallization Recrystallization (e.g., Ethanol/Water) evaporation1->recrystallization chiral_hplc Chiral HPLC (if racemic) recrystallization->chiral_hplc Optional final_product High-Purity this compound recrystallization->final_product If enantiomerically pure chiral_hplc->final_product

Caption: General workflow for purification of this compound.

G Troubleshooting: Low Purity After Column Chromatography cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Detected (e.g., by NMR or HPLC) check_tlc Review TLC of Pooled Fractions start->check_tlc cause1 Overlapping Spots on TLC? (Poor Separation) check_tlc->cause1 cause2 Streaking/Tailing on TLC? check_tlc->cause2 cause3 Clean Separation on TLC? check_tlc->cause3 solution1 Re-run column with a shallower gradient or less polar solvent system. cause1->solution1 Yes solution2 Add modifier to mobile phase (e.g., 0.5% TEA) or try a different stationary phase (e.g., Alumina). cause2->solution2 Yes solution3 Impurity may be co-eluting and is not TLC-active. Consider further purification (Recrystallization or Prep-HPLC). cause3->solution3 Yes

Caption: Troubleshooting logic for low purity post-column chromatography.

References

Improving the insecticidal activity of (1R)-Chrysanthemolactone formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the insecticidal activity of (1R)-Chrysanthemolactone formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to pyrethroid insecticides? A1: this compound is a natural compound that serves as a precursor to pyrethrins, the insecticidal esters found in chrysanthemum flowers. Synthetic pyrethroids are engineered analogues of these natural pyrethrins, developed for enhanced stability and potency.[1][2] Like its derivatives, this compound's insecticidal activity is based on its interaction with the insect's nervous system.

Q2: What is the primary mechanism of action for pyrethroid-based insecticides? A2: The primary insecticidal action of pyrethroids is disrupting the function of voltage-gated sodium channels in the insect's nervous system.[3][4] By binding to these channels, the insecticide prolongs their open state, causing repetitive nerve discharges that lead to hyperexcitability, paralysis, and ultimately, the death of the insect.[4]

Q3: Why might I be observing low insecticidal activity with my this compound formulation? A3: Low activity can stem from several factors:

  • Insect Resistance: The target insect population may have developed resistance to pyrethroids.[5][6]

  • Poor Bioavailability: The formulation may not effectively deliver the active ingredient to the target site within the insect. This can be due to poor absorption through the insect's cuticle.[2][7]

  • Rapid Metabolism: The insect may be rapidly detoxifying the compound using metabolic enzymes before it can exert its effect.[6]

  • Formulation Instability: The formulation itself might be unstable, leading to inconsistent dosing or reduced availability of the active ingredient.

Q4: What are synergists and how can they improve my formulation's efficacy? A4: Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an active ingredient.[8] They typically work by inhibiting the insect's metabolic enzymes (like cytochrome P450s) that would otherwise break down the insecticide.[9][10] A common example is Piperonyl Butoxide (PBO).[9][11] By adding a synergist, you can often overcome metabolic resistance and reduce the amount of active ingredient needed for the desired effect.[9]

Section 2: Troubleshooting Guide

Problem: My formulation shows significantly lower efficacy against field-collected insects compared to lab-reared susceptible strains.

Possible Cause Troubleshooting Steps & Solutions
Target-Site Resistance The field population may possess mutations in the voltage-gated sodium channel protein, a mechanism known as knockdown resistance (kdr), which prevents the insecticide from binding effectively.[6] Solution: Confirm kdr through genetic testing of the insect population. If present, consider insecticides with a different mode of action.
Metabolic Resistance The insects may be overproducing detoxification enzymes (e.g., P450s, esterases) that metabolize the this compound.[6][12] Solution: Incorporate a synergist like Piperonyl Butoxide (PBO) into your formulation to inhibit these enzymes.[8][9] Conduct bioassays comparing formulations with and without the synergist to confirm this mechanism.
Penetration Resistance The insect's outer cuticle may be modified, slowing the absorption of the insecticide.[6] Solution: Improve the formulation's bioavailability. Experiment with different solvents, surfactants, or activator adjuvants that enhance penetration through the insect exoskeleton.[13]

Problem: The prepared formulation is physically unstable (e.g., phase separation, precipitation).

Possible Cause Troubleshooting Steps & Solutions
Incorrect Emulsifier/Surfactant For Emulsifiable Concentrates (EC), the emulsifier system may not be appropriate for the oil solvent and water, leading to instability.[14] Solution: Select an emulsifier or blend of emulsifiers with a Hydrophilic-Lipophilic Balance (HLB) value appropriate for your solvent system, typically in the range of 8-11 for EC formulations.[13]
Poor Solubility of Active Ingredient This compound is lipophilic and may precipitate out of solution if the solvent system is inadequate or if temperatures fluctuate.[15] Solution: Screen a panel of co-solvents to improve solubility. For solid formulations like Wettable Powders (WP), ensure the particle size is sufficiently small and that appropriate dispersing agents are used.[16]
Incompatible Adjuvants Added adjuvants may not be compatible with other components of the formulation. Solution: Test the stability of the formulation after adding each component individually. Refer to manufacturer specifications for compatibility information.

Section 3: Data Hub: Enhancing Formulation Performance

Table 1: Impact of Synergists on Pyrethroid Efficacy

Pyrethroid Synergist Test Organism Synergistic Ratio (Fold Increase in Efficacy) Reference
Permethrin3-Phenoxybenzyl hexanoate (PBH)Culex pipiens quinquefasciatus3.0x[17]
Deltamethrin3-Phenoxybenzyl hexanoate (PBH)Cimex lectularius6.0x[17]
Natural PyrethrinsPiperonyl Butoxide (PBO)Various InsectsCommonly used to increase speed of knockdown and mortality rate.[9]
Synthetic PyrethroidsPiperonyl Butoxide (PBO)Various InsectsReduces the amount of active ingredient needed for desired results.[9][11]

Table 2: Characteristics of Common Pesticide Formulations

Formulation Type (Code) Description Advantages Disadvantages
Emulsifiable Concentrate (EC) A liquid formulation where the active ingredient is dissolved in an oil-based solvent with an emulsifier. Forms an emulsion when mixed with water.[18][19]Easy to handle and apply; little agitation required.High concentration of volatile organic compounds (VOCs); may cause phytotoxicity; easily absorbed through skin.[19]
Suspension Concentrate (SC) A stable suspension of solid active ingredient particles in a liquid, usually water.[20]No dust; easy to measure and mix.Requires constant agitation to prevent settling; may be difficult to remove from containers.[20]
Wettable Powder (WP) A dry, finely ground formulation that contains the active ingredient, a wetting agent, and a dispersing agent. Forms a suspension in water.[18][21]Lower cost; easy to store.Inhalation hazard due to dust; requires constant agitation; can be abrasive to equipment.[16]
Water-Dispersible Granule (WDG) Similar to a wettable powder, but formulated as granules to reduce dust and improve handling.[16]Reduced inhalation hazard compared to WP; easy to measure.Requires constant agitation.[16]
Capsule Suspension (CS) The active ingredient is encapsulated in microscopic polymer capsules suspended in a liquid. Provides timed release.[19]Increased applicator safety; timed release of active ingredient.More expensive; requires agitation.[19]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Lab-Scale Emulsifiable Concentrate (EC) Formulation

  • Determine Target Concentration: Decide on the final concentration of this compound (e.g., 100 g/L).

  • Solvent Selection: Dissolve a known weight of this compound in a suitable aromatic solvent (e.g., Solvesso™ 150) to ensure complete solubilization. This compound is lipophilic, meaning it dissolves well in oils and organic solvents.[15][22]

  • Emulsifier Addition: Add an appropriate emulsifier or blend of emulsifiers. A common starting point is a blend of an anionic surfactant (e.g., calcium dodecylbenzenesulfonate) and a non-ionic surfactant to achieve a suitable HLB value.[14] The amount of emulsifier typically ranges from 5-10% of the total formulation weight.

  • Homogenization: Mix the components thoroughly using a magnetic stirrer at room temperature until a clear, homogeneous concentrate is obtained.[14]

  • Quality Control (Emulsion Stability Test):

    • Add a small amount of the prepared EC formulation (e.g., 1 mL) to a graduated cylinder containing water (e.g., 99 mL) to create a 1% emulsion.

    • Invert the cylinder 10-20 times to mix.

    • Let the cylinder stand and observe for any phase separation (creaming or sedimentation) at 30 minutes, 1 hour, and 2 hours. A stable formulation will show minimal to no separation.[23]

Protocol 2: WHO Bottle Bioassay for Adult Mosquito Susceptibility

This protocol is adapted from the WHO standard operating procedure.

  • Bottle Coating:

    • Prepare a stock solution of your this compound formulation in a suitable volatile solvent (e.g., acetone).

    • Add 1 mL of the solution to a 250 mL glass bottle.

    • Cap and roll the bottle on its side, swirling to ensure an even coating on the inner surfaces.

    • Uncap and let the bottle stand upright until all the solvent has evaporated, leaving a thin film of the insecticide. Prepare control bottles using only the solvent.

  • Mosquito Exposure:

    • Introduce 20-25 non-blood-fed female mosquitoes (3-5 days old) into each test and control bottle using an aspirator.

    • Keep the bottles upright for a set exposure time (e.g., 1 hour).

  • Observation:

    • After the exposure period, transfer the mosquitoes to a clean recovery cage with access to a sugar solution.

    • Record mortality at 24 hours post-exposure.

    • If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula. The test is invalid if control mortality exceeds 20%.[24]

Section 5: Pathway and Workflow Visualizations

Pyrethroid_Mode_of_Action cluster_neuron Insect Neuron Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Na_influx Prolonged Na+ Influx Na_ion Na+ Ions Na_ion->Na_Channel Normal Influx Effect Repetitive Firing & Hyperexcitability Na_influx->Effect Pyrethroid This compound Derivative Pyrethroid->Na_Channel Binds to VGSC, keeps channel open Result Paralysis & Insect Death Effect->Result

Caption: Pyrethroid mode of action on the insect voltage-gated sodium channel.

Metabolic_Resistance_and_Synergism cluster_detox Metabolic Detoxification Insecticide Pyrethroid (Active Form) Target Nerve Cell (Target Site) Insecticide->Target Reaches Target Enzymes Detoxification Enzymes (P450s, Esterases) Insecticide->Enzymes Metabolized by Death Insect Death Target->Death Metabolites Inactive Metabolites Enzymes->Metabolites Breaks Down Insecticide Synergist Synergist (e.g., PBO) Synergist->Enzymes Inhibits

Caption: Mechanism of metabolic resistance and the inhibitory role of synergists.

Experimental_Workflow start Hypothesis: Improve Efficacy formulation Develop Formulations (Control vs. Test) start->formulation stability Assess Physical Stability (e.g., Emulsion Test) formulation->stability stability->formulation Unstable bioassay Perform Insecticidal Bioassay (e.g., Bottle Bioassay) stability->bioassay Stable analysis Data Collection & Analysis (LC50, Mortality %) bioassay->analysis conclusion Evaluate Hypothesis analysis->conclusion success Optimized Formulation conclusion->success Efficacy Improved fail Refine Formulation or Hypothesis conclusion->fail No Improvement fail->start

Caption: Workflow for developing and testing enhanced insecticide formulations.

References

Validation & Comparative

Comparative Analysis of (1R)-Chrysanthemolactone and Synthetic Pyrethroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insecticidal compounds is paramount. This guide provides a comparative analysis of the naturally derived (1R)-Chrysanthemolactone and the widely used synthetic pyrethroids, focusing on their mechanisms of action, biological activity, and the experimental methodologies used for their evaluation.

I. Overview and Chemical Structures

Natural pyrethrins are a class of six insecticidal esters extracted from the flowers of Chrysanthemum cinerariaefolium.[1] These esters are derived from chrysanthemic acid and pyrethroic acid. Synthetic pyrethroids were developed to mimic the insecticidal properties of natural pyrethrins but with enhanced stability and potency.[2]

This compound is a lactone derivative of chrysanthemic acid. While its synthesis has been documented, detailed studies on its specific insecticidal activity and mechanism of action are limited.

Synthetic pyrethroids are a large and diverse group of insecticides. They are broadly classified into two types based on their chemical structure and the poisoning symptoms they induce[1][3]:

  • Type I Pyrethroids: Lack an α-cyano group (e.g., Permethrin, Allethrin). They typically induce tremors ("T" syndrome).[2]

  • Type II Pyrethroids: Contain an α-cyano group (e.g., Deltamethrin, Cypermethrin), which confers greater neurotoxicity.[3] They typically cause choreoathetosis and salivation ("CS" syndrome).[2]

II. Mechanism of Action: Targeting the Nervous System

Both natural pyrethrins and synthetic pyrethroids are neurotoxic to insects, primarily targeting the voltage-gated sodium channels (VGSCs) in nerve cell membranes.[4][5]

Synthetic Pyrethroids: The primary mode of action for pyrethroids is the disruption of sodium channel function. They bind to the open state of the VGSCs, preventing their closure and leading to a prolonged influx of sodium ions.[4][5] This results in repetitive nerve discharges, leading to hyperexcitability, paralysis, and ultimately, the death of the insect.[4]

  • Type I and Type II Distinction: While both types target sodium channels, Type II pyrethroids cause a more prolonged channel opening than Type I pyrethroids, contributing to their higher toxicity.[3]

Signaling Pathways Affected by Synthetic Pyrethroids: Beyond their primary action on sodium channels, synthetic pyrethroids have been shown to affect other signaling pathways, which can contribute to their overall toxicity and other biological effects:

  • Calcium and Chloride Channels: Some pyrethroids have been implicated in the modulation of voltage-gated calcium and chloride channels, although these are generally considered secondary targets.[5]

  • Endocrine Disruption: Several synthetic pyrethroids have been identified as endocrine disruptors, capable of interacting with hormone receptors and signaling pathways.

The following diagram illustrates the primary mechanism of action of synthetic pyrethroids on insect neurons:

Pyrethroid_Mechanism cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Inside Outside Na_Channel:p_out->Na_Channel:p_in Na+ influx Repetitive_Firing Repetitive Firing & Paralysis Na_Channel->Repetitive_Firing Prolonged opening Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Opens channel Pyrethroid Synthetic Pyrethroid Pyrethroid->Na_Channel Binds to open channel

Mechanism of synthetic pyrethroid neurotoxicity.

This compound: Specific electrophysiological studies on the mechanism of action of isolated this compound on insect neurons are not available in the reviewed literature. It is presumed to have a similar neurotoxic action to other pyrethrins, but this has not been experimentally verified for the isolated compound.

III. Comparative Biological Activity: A Data Gap

A direct quantitative comparison of the insecticidal activity of this compound and synthetic pyrethroids is challenging due to the lack of specific bioassay data for the former. The following table summarizes the known insecticidal activities of some synthetic pyrethroids against various insect species.

CompoundInsect SpeciesBioassay MethodLC50/LD50Reference
DeltamethrinMosquito larvaeDipping1.20 µg/L[6]
CypermethrinMosquito larvaeDipping10.60 µg/L[6]
PermethrinVarious aquatic insectsTopical ApplicationVaries by species[7]
BifenthrinVarious aquatic insectsTopical ApplicationVaries by species[7]

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of the test population. LD50 (Lethal Dose 50%) is the dose of a chemical which kills 50% of the test population.

IV. Experimental Protocols

The evaluation of insecticidal activity is conducted through various standardized bioassay protocols. The choice of method depends on the target insect and the mode of action of the compound being tested.

A. Larvicidal Bioassay (Dipping Method)

This method is commonly used to assess the toxicity of insecticides to mosquito larvae.

Protocol:

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to obtain a range of desired concentrations.

  • Test Organisms: Late third or early fourth instar larvae of the target mosquito species are used.

  • Exposure: A specified number of larvae (e.g., 20-25) are placed in beakers containing a defined volume of the test solution. A control group with the solvent alone is also included.

  • Observation: Mortality is recorded after a specific exposure period (e.g., 24 hours).

  • Data Analysis: The LC50 value is determined using probit analysis of the concentration-mortality data.

The following diagram outlines the workflow for a typical larvicidal bioassay:

Larvicidal_Bioassay_Workflow A Prepare Stock Solution of Test Compound B Make Serial Dilutions A->B D Expose Larvae to Test Concentrations B->D C Select Larvae (3rd/4th Instar) C->D E Incubate for 24 hours D->E F Record Mortality E->F G Data Analysis (Probit Analysis) F->G H Determine LC50 G->H

Workflow of a larvicidal bioassay.
B. Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

Protocol:

  • Preparation of Dosing Solutions: Solutions of the test compound are prepared in a volatile solvent like acetone.

  • Test Organisms: Adult insects of a specific age and weight are used.

  • Application: A precise volume (e.g., 1 microliter) of the dosing solution is applied to a specific part of the insect's body, typically the dorsal thorax, using a microapplicator. A control group is treated with the solvent alone.

  • Observation: The insects are held in containers with food and water, and mortality is assessed at set time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The LD50 value is calculated from the dose-response data.

V. Conclusion and Future Directions

Synthetic pyrethroids are a well-established class of insecticides with a clearly defined mechanism of action and a vast body of toxicological data. In contrast, while the parent class of natural pyrethrins is known for its insecticidal properties, specific data on individual components like this compound are scarce.

For a comprehensive comparative analysis, future research should focus on:

  • Isolation and Purification: Obtaining pure this compound for biological testing.

  • Insecticidal Bioassays: Conducting standardized bioassays to determine the LC50 and LD50 values of this compound against a range of insect pests.

  • Mechanism of Action Studies: Utilizing electrophysiological techniques, such as patch-clamp studies on insect neurons, to elucidate the specific molecular targets and mechanism of action of this compound.

  • Comparative Studies: Performing head-to-head comparative studies of this compound with various Type I and Type II synthetic pyrethroids to evaluate its relative potency, speed of action, and spectrum of activity.

Such studies would provide the necessary quantitative data to fully assess the potential of this compound as a standalone insecticide or as a lead compound for the development of new insect control agents.

References

Validating the Insecticidal Mechanism of (1R)-Chrysanthemolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed insecticidal mechanism of action of (1R)-Chrysanthemolactone against a well-established class of insecticides. Due to a lack of publicly available quantitative insecticidal performance data for this compound, this comparison focuses on the established mechanism of its parent class, the pyrethroids, and contrasts it with acetylcholinesterase (AChE) inhibitors. The information is presented to aid researchers in designing experiments to validate the specific activity of this compound.

Overview of Insecticidal Mechanisms

This compound is a naturally derived or synthetic compound that shares a core structural motif with pyrethrins, the active insecticidal components of Chrysanthemum cinerariaefolium. The insecticidal activity of these natural pyrethrins and their synthetic analogs, pyrethroids, is predominantly attributed to the (1R) stereoisomer. The primary target of pyrethroids is the voltage-gated sodium channels in the nervous systems of insects. In contrast, another major class of insecticides, which includes organophosphates and carbamates, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).

Comparative Data on Insecticidal Activity

Table 1: Comparative Insecticidal Activity (LC50/LD50) of Pyrethroids

CompoundInsect SpeciesLC50/LD50Exposure TimeReference
Beta-cyfluthrinMusca domestica (House fly)50.64 ng/fly (LD50)24 hours[1][2][3]
DeltamethrinAedes aegypti (Mosquito)0.0036 mg/L (LC50)24 hours[4]
CypermethrinSpodoptera litura (Tobacco cutworm)0.28 µg/g (LD50)48 hours[5]
TransfluthrinCaenorhabditis elegans (Nematode)37 mg/L (LC50)24 hours[6]
CyfluthrinCaenorhabditis elegans (Nematode)61 mg/L (LC50)24 hours[6]

Table 2: Comparative Inhibitory Activity (IC50) of Acetylcholinesterase Inhibitors

CompoundEnzyme SourceIC50Reference
CarbofuranBovine Erythrocyte AChE3.3 x 10⁻⁸ M[7]
Chlorpyrifos-oxonRat Brain AChE~3 nM[8]
Fenitro-oxonRat Blood AChE0.95 µM[9]
Fenitro-oxonHuman Blood AChE0.84 µM[9]
MethiocarbCaenorhabditis elegans63 mg/L (LC50)[6]
PropoxurCaenorhabditis elegans48 mg/L (LC50)[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and a typical experimental workflow for validation, the following diagrams are provided in the DOT language for Graphviz.

Insecticide_MoA cluster_0 Pyrethroid Action (Presumed for this compound) cluster_1 Acetylcholinesterase Inhibitor Action Pyrethroid This compound / Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to open state Na_Influx Prolonged Sodium Influx VGSC->Na_Influx Prevents closure Membrane_Depolarization Persistent Membrane Depolarization Na_Influx->Membrane_Depolarization Repetitive_Firing Repetitive Neuronal Firing Membrane_Depolarization->Repetitive_Firing Paralysis_Death Paralysis and Death Repetitive_Firing->Paralysis_Death AChE_Inhibitor AChE Inhibitor AChE Acetylcholinesterase AChE_Inhibitor->AChE Inhibits ACh_Receptor Postsynaptic Receptor ACh Acetylcholine ACh->AChE Normally hydrolyzed by ACh->ACh_Receptor Accumulates and binds Continuous_Stimulation Continuous Stimulation ACh_Receptor->Continuous_Stimulation Paralysis_Death_AChE Paralysis and Death Continuous_Stimulation->Paralysis_Death_AChE Experimental_Workflow cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Whole Organism Efficacy Testing cluster_2 Phase 3: Comparative Analysis Compound_Prep Prepare this compound and Controls AChE_Assay Acetylcholinesterase Inhibition Assay Compound_Prep->AChE_Assay Na_Channel_Assay Sodium Channel Modulation Assay (Electrophysiology) Compound_Prep->Na_Channel_Assay Data_Analysis_1 Determine IC50 / Effect on Channel Gating AChE_Assay->Data_Analysis_1 Na_Channel_Assay->Data_Analysis_1 Compare_MoA Compare with Known Insecticide Mechanisms Data_Analysis_1->Compare_MoA Insect_Rearing Rear Target Insect Species Bioassay Topical or Dietary Bioassay Insect_Rearing->Bioassay Mortality_Assessment Assess Mortality at 24, 48, 72h Bioassay->Mortality_Assessment Data_Analysis_2 Calculate LC50 / LD50 Mortality_Assessment->Data_Analysis_2 Compare_Potency Compare Potency with Benchmark Insecticides Data_Analysis_2->Compare_Potency Conclusion Draw Conclusions on Mechanism and Efficacy Compare_MoA->Conclusion Compare_Potency->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (1R)-Chrysanthemolactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (1R)-Chrysanthemolactone, a key chiral molecule with applications in various fields. Due to the limited availability of direct cross-validation studies for this compound, this document compiles and compares validated analytical methods for structurally related pyrethroids and pyrethroic acids, offering a robust framework for selecting and validating an appropriate analytical technique. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on their enantioselective capabilities.

Comparative Performance of Analytical Methods

The selection of an optimal analytical method for this compound quantification hinges on factors such as sensitivity, selectivity, and the specific requirements of the application. The following tables summarize key validation parameters for GC-MS and HPLC methods, extrapolated from studies on related pyrethroid compounds.

Table 1: Comparison of Method Validation Parameters for Chiral Pyrethroid Analysis

ParameterChiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.15 - 3 µg/kg[1]5.7 - 19 µg/L[2]
Limit of Quantification (LOQ) 1 - 10 µg/kg[1]19 µg/L[2]
Accuracy (Recovery %) 63 - 129%[1]90%[2]
Precision (RSD %) ≤ 21.5%[1]< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for chiral GC-MS and HPLC analysis of pyrethroid-related compounds.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (QuEChERS Method) [3][4]

  • Extraction: Homogenize the sample (e.g., fish tissue, agricultural produce) and extract with a suitable solvent mixture, such as acetonitrile and ethyl acetate.[4] A salting-out step is performed using salts like magnesium sulfate and sodium chloride.[4]

  • Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) using a combination of sorbents like C18, PSA (primary secondary amine), and graphitized carbon black to remove interfering matrix components.[4]

  • Final Extract: The cleaned extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions [1][5]

  • Gas Chromatograph: Agilent or similar, equipped with a mass spectrometer.

  • Column: A chiral capillary column, such as a β-cyclodextrin-based enantioselective column (e.g., BGB-172), is essential for separating the enantiomers.[5]

  • Injector: On-column injection or a low inlet temperature (e.g., ≤180 °C) is recommended to prevent thermal degradation and isomerization of the analytes.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is employed to achieve optimal separation of the target analytes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Sample Preparation [3]

  • Extraction: Similar to GC-MS, a liquid-liquid extraction or a solid-phase extraction (SPE) can be employed depending on the sample matrix. The QuEChERS method is also applicable.[3]

  • Filtration: The final extract should be filtered through a 0.22 µm filter before injection into the HPLC system to prevent column clogging.

Instrumentation and Conditions [7][8]

  • HPLC System: A standard HPLC system with a UV or a mass spectrometric detector.

  • Column: A chiral stationary phase (CSP) column is critical for enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type columns have shown good performance for pyrethroid separations.[7][9]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and ethanol is a common mobile phase for normal-phase chiral separations.[8] The exact composition should be optimized for the specific column and analytes.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a specific wavelength or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical experimental workflows for chiral GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

Caption: Experimental workflow for chiral GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Filtration Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chiral Stationary Phase Separation Injection->Separation Detection UV or MS Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The choice between GC-MS and HPLC for the quantification of this compound and its enantiomers will depend on the specific analytical needs. Chiral GC-MS offers high sensitivity and is well-suited for trace-level analysis in complex matrices.[1] Chiral HPLC provides a robust alternative, particularly when dealing with less volatile or thermally labile compounds, and offers a variety of selective stationary phases.[7][9] Both techniques require careful method development and validation, with particular attention to the chiral separation to ensure accurate and reliable quantification of the specific enantiomer of interest. The experimental protocols and validation data presented in this guide, derived from studies on structurally similar compounds, provide a solid foundation for developing a validated analytical method for this compound.

References

Comparative Bioactivity of (1R)-Chrysanthemolactone and Its Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the characterization and comparative bioactivity data for (1R)-Chrysanthemolactone and its corresponding stereoisomers. Despite the well-documented biological activities of various compounds isolated from the Chrysanthemum genus, specific experimental data detailing the bioactivity of Chrysanthemolactone isomers remains elusive.

The importance of stereochemistry in determining the biological activity of natural products is a well-established principle in pharmacology and drug development.[6][7][8] Different stereoisomers of a chiral molecule can exhibit vastly different potencies and even opposing biological effects due to the specific three-dimensional interactions with biological targets such as enzymes and receptors.[6][9] Therefore, a comparative analysis of the bioactivity of this compound and its stereoisomers would be of significant scientific interest.

Potential Bioactivities and Signaling Pathways of Related Compounds

While direct data on this compound is unavailable, the known bioactivities of other compounds from Chrysanthemum species can offer insights into potential areas of investigation.

Anti-inflammatory Activity: Many compounds isolated from Chrysanthemum species, particularly sesquiterpene lactones and flavonoids, have demonstrated significant anti-inflammatory effects.[3][5][10][11] These compounds often exert their effects by modulating key inflammatory signaling pathways.

A potential mechanism of action for anti-inflammatory compounds from Chrysanthemum is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Experimental Workflow for Investigating Anti-inflammatory Effects

A typical experimental workflow to assess the anti-inflammatory properties of this compound and its stereoisomers would involve the following steps:

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Isolate/Synthesize Stereoisomers of Chrysanthemolactone B Cell Culture (e.g., Macrophages) A->B C Induce Inflammation (e.g., with LPS) B->C D Treat Cells with Stereoisomers C->D E Measure Inflammatory Markers (e.g., NO, Cytokines) D->E F Western Blot for Signaling Proteins (e.g., p-IκBα, p-p65) E->F G Reporter Gene Assay for NF-κB Activity E->G H Animal Model of Inflammation (e.g., Ear Edema) F->H G->H I Administer Stereoisomers H->I J Assess Inflammatory Response I->J

Caption: Hypothetical workflow for evaluating the anti-inflammatory activity of Chrysanthemolactone stereoisomers.

Cytotoxicity and Anticancer Potential: Various natural products, including lactones, have been investigated for their cytotoxic effects against cancer cell lines.[4] The potential for this compound and its isomers to exhibit cytotoxic activity would likely be evaluated using a range of cancer cell lines and assays that measure cell viability and apoptosis.

Signaling pathways often implicated in the anticancer effects of natural products include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling cascade is a primary target for many anti-inflammatory natural products. The diagram below illustrates a simplified representation of this pathway.

cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Inhibitor This compound (Hypothetical Target) Inhibitor->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Data Presentation and Experimental Protocols

Due to the absence of specific experimental data for this compound and its stereoisomers, it is not possible to present a quantitative data comparison table or detailed experimental protocols. The information required to populate such a table, including metrics like IC50 values for cytotoxicity or inhibition of inflammatory markers, is not available in the current body of scientific literature.

Similarly, detailed experimental protocols for assays that have not been performed on these specific compounds cannot be provided. The methodologies would be highly dependent on the specific biological activity being investigated and the experimental models chosen.

Conclusion

References

A Comparative Analysis of the Insecticidal Efficacy of (1R)-Chrysanthemolactone and Permethrin Against Key Insect Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal efficacy of (1R)-Chrysanthemolactone, a key component of natural pyrethrins, and permethrin, a widely used synthetic pyrethroid. Due to a lack of direct comparative studies, this document presents available efficacy data for each compound against two significant insect pests: the Housefly (Musca domestica) and the Diamondback Moth (Plutella xylostella). The information is compiled from various scientific sources to facilitate an objective assessment for research and development purposes.

Executive Summary

This compound is a naturally occurring insecticide derived from the flowers of Chrysanthemum cinerariaefolium. Permethrin is a synthetic pyrethroid developed to mimic the insecticidal properties of natural pyrethrins with enhanced stability. Both compounds target the nervous system of insects, specifically the voltage-gated sodium channels, leading to paralysis and death. This guide details their mechanisms of action, presents available quantitative efficacy data, and outlines the experimental protocols used to generate this data.

Quantitative Efficacy Data

The following tables summarize the available lethal dose (LD50) and lethal concentration (LC50) values for Chrysanthemum/pyrethrin extracts and permethrin against Musca domestica and Plutella xylostella. It is critical to note that the data for Chrysanthemum/pyrethrins are based on extracts, which contain a mixture of active compounds, including this compound, and not on the isolated compound itself. Variations in experimental conditions across studies should also be considered when interpreting these values.

Table 1: Efficacy Against the Housefly (Musca domestica)

Compound/ExtractBioassay MethodStrainLD50 (ng/fly)Citation(s)
PermethrinTopical ApplicationSusceptible (Perm-S)14.59[1]
PermethrinTopical ApplicationField Strain (Perm-F)100.22[1]
PermethrinTopical ApplicationResistant (Perm-R)3413[1]
Pyrethrins + PBO*Not SpecifiedNot SpecifiedLC50 = 0.55 ml/L[2]

Note: PBO (Piperonyl butoxide) is a synergist used to enhance the efficacy of pyrethrins.

Table 2: Efficacy Against the Diamondback Moth (Plutella xylostella)

Compound/ExtractBioassay MethodStrainLC50 (ppm or µg/ml)Citation(s)
Chrysanthemum flower extractLeaf DipField100% mortality at 2.5% w/v[3]
PermethrinLeaf DipResistantTolerance ratios > 100[1]
CypermethrinTopical ApplicationSusceptible (S)0.0046 µ g/larva
CypermethrinTopical ApplicationResistant (R)> 30,000-fold resistance

Note: Cypermethrin is a synthetic pyrethroid with a similar mode of action to permethrin. Data is included for comparative context.

Mechanism of Action

Both this compound (as a component of pyrethrins) and permethrin are neurotoxins that act on the voltage-gated sodium channels of insect nerve cells. They bind to the open state of these channels, preventing their closure. This leads to a persistent influx of sodium ions, causing prolonged nerve depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect.

Below are diagrams illustrating the mechanism of action and a general experimental workflow for insecticide bioassays.

Mechanism_of_Action cluster_0 Insect Neuron cluster_1 Insecticide Action Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Stimulus Depolarization Nerve Impulse (Depolarization) Na_channel_open->Depolarization Na+ influx Prolonged_Depolarization Prolonged Na+ Influx & Repetitive Firing Na_channel_open->Prolonged_Depolarization Prevents closing Repolarization Repolarization Depolarization->Repolarization Channel closes Repolarization->Na_channel_closed Paralysis Paralysis & Death Insecticide This compound or Permethrin Insecticide->Na_channel_open Binds to open channel Prolonged_Depolarization->Paralysis

Caption: Mechanism of action of this compound and permethrin on insect neurons.

Experimental_Workflow start Start: Rearing of Test Insects prep_insecticide Preparation of Insecticide Serial Dilutions start->prep_insecticide bioassay Insecticide Bioassay (e.g., Topical Application or Leaf Dip) prep_insecticide->bioassay incubation Incubation Period (e.g., 24-48 hours) bioassay->incubation mortality Mortality Assessment incubation->mortality analysis Data Analysis (e.g., Probit Analysis) mortality->analysis end Determine LD50 / LC50 analysis->end

Caption: General workflow for conducting insecticide bioassays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are standardized protocols for two common insecticide bioassay methods.

Topical Application Bioassay (for Musca domestica)

This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect's body.

a. Insect Rearing:

  • Houseflies (Musca domestica) are reared in a controlled environment (e.g., 25±2°C, 60±5% relative humidity, 12:12 light:dark cycle).

  • Larvae are reared on a standard diet (e.g., a mixture of bran, yeast, and water).

  • Adult flies are provided with a sugar and water solution.

  • Adult female flies, 3-5 days old, are used for the bioassay.

b. Insecticide Preparation:

  • A stock solution of the test insecticide (e.g., permethrin) is prepared in a suitable solvent, typically analytical grade acetone.

  • Serial dilutions of the stock solution are prepared to create a range of concentrations.

c. Application:

  • Adult flies are anesthetized using carbon dioxide.

  • A micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each fly.

  • A control group is treated with the solvent only.

  • For each concentration and the control, multiple replicates (typically 3-4) of a set number of flies (e.g., 20-25) are used.

d. Post-treatment and Observation:

  • Treated flies are placed in clean containers with access to food and water.

  • Mortality is assessed at specified time points, usually 24 and 48 hours post-application. An insect is considered dead if it is unable to move when gently prodded.

e. Data Analysis:

  • Mortality data is corrected for control mortality using Abbott's formula.

  • The corrected mortality data is subjected to probit analysis to determine the LD50 value, expressed as the amount of insecticide per insect (e.g., ng/fly).

Leaf Dip Bioassay (for Plutella xylostella)

This method is used to determine the concentration of an insecticide that is lethal to 50% of a larval population (LC50) when they feed on treated leaves.

a. Insect Rearing:

  • Diamondback moth (Plutella xylostella) larvae are reared on a suitable host plant, such as cabbage or broccoli, under controlled environmental conditions.

  • Third-instar larvae are typically used for the bioassay.

b. Insecticide Preparation:

  • A stock solution of the test insecticide or extract is prepared, often with a surfactant to ensure even coating on the leaves.

  • Serial dilutions are made to obtain a range of test concentrations.

c. Application:

  • Leaf discs of a standard size are excised from the host plant.

  • Each leaf disc is dipped into a specific insecticide dilution for a set period (e.g., 10-30 seconds) with gentle agitation.

  • Control leaf discs are dipped in the solvent-surfactant solution without the insecticide.

  • The treated leaf discs are allowed to air-dry.

d. Exposure and Observation:

  • The dried leaf discs are placed in individual containers (e.g., Petri dishes) lined with moistened filter paper to prevent desiccation.

  • A set number of larvae (e.g., 10-20) are placed on each leaf disc.

  • The containers are maintained in a controlled environment.

  • Mortality is recorded after a specific exposure period, typically 48 or 72 hours.

e. Data Analysis:

  • Mortality data is corrected for control mortality.

  • The data is analyzed using probit analysis to calculate the LC50 value, expressed as the concentration of the insecticide in the dipping solution (e.g., ppm or µg/ml).

Conclusion

References

Correlation of In Vitro and In Vivo Activity of (1R)-Chrysanthemolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-Chrysanthemolactone , a natural sesquiterpene lactone isolated from the flowers of Chrysanthemum indicum, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of its activity, contextualized with established alternative compounds, to aid researchers, scientists, and drug development professionals in their exploration of its pharmacological profile. While direct quantitative in vitro and in vivo data for this compound is limited in publicly available literature, this guide leverages data on structurally related and functionally similar compounds to provide a valuable comparative framework.

Comparative Analysis of Anti-inflammatory and Anticancer Activities

To provide a robust comparison, this guide includes data for two well-characterized sesquiterpene lactones, Parthenolide and Helenalin , which are known for their potent anti-inflammatory and anticancer activities. These compounds serve as benchmarks for evaluating the potential efficacy of this compound.

In Vitro Activity Data

The following table summarizes the in vitro anti-inflammatory and anticancer activities of the comparator compounds. The primary assays highlighted are the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory potential, and the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundAssayCell LineIC50 / InhibitionReference
This compound Inhibition of NO ProductionRAW 264.7Data not available
Anticancer ActivityVariousData not available
Parthenolide Inhibition of NO ProductionRAW 264.7~5 µM[1]
Anticancer ActivityHIG-82 (rabbit synoviocytes)Proliferation inhibited[2]
Anticancer ActivityRA-FLS (human rheumatoid arthritis fibroblast-like synoviocytes)Proliferation inhibited[2]
Helenalin Inhibition of NO ProductionRAW 264.7Data not available
Anticancer ActivityT47D (human breast cancer)4.69 µM (24h), 3.67 µM (48h), 2.23 µM (72h)[3]
In Vivo Activity Data

The carrageenan-induced paw edema model in rodents is a standard preclinical assay to assess the in vivo anti-inflammatory activity of a compound. The table below presents available data for the comparator compounds in this model.

CompoundAnimal ModelAssayDosageInhibition of EdemaReference
This compound Rat/MouseCarrageenan-induced paw edemaData not availableData not available
Parthenolide MouseTPA-induced dermatitisNot specifiedEffective[4]
Helenalin Rat/MouseCarrageenan-induced paw edemaData correlates with in vitro NF-κB inhibitionPotent anti-inflammatory[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the potential of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or alternatives) and incubated for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.[6][7][8]

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan injection.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used for the experiment.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Rats are divided into different groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound (this compound or alternatives). The compounds are typically administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9][10][11][12][13]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.

NF_kappaB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_n->Proinflammatory_Genes Induces

Caption: NF-κB Signaling Pathway in Inflammation.

In_Vitro_NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_compound Treat with This compound or alternatives adhere->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate for 24 hours stimulate_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance analyze_data Analyze data and calculate % inhibition measure_absorbance->analyze_data end End analyze_data->end

Caption: In Vitro Nitric Oxide Assay Workflow.

In_Vivo_Paw_Edema_Workflow start Start acclimatize Acclimatize rats to laboratory conditions start->acclimatize group_animals Group animals and administer This compound or alternatives acclimatize->group_animals induce_edema Induce paw edema with carrageenan injection group_animals->induce_edema measure_volume Measure paw volume at regular intervals induce_edema->measure_volume analyze_data Analyze data and calculate % inhibition of edema measure_volume->analyze_data end End analyze_data->end

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

References

A Comparative Analysis of Dose-Response Characteristics for (1R)-Chrysanthemolactone and Structurally Related Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro dose-response profiles of (1R)-Chrysanthemolactone and two other structurally related lactones, designated Lactone A and Lactone B. The analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their relative potency and efficacy. The supporting experimental data, while hypothetical, is presented to illustrate the application of standard methodologies in dose-response analysis.

Comparative Dose-Response Data

The following table summarizes the dose-response data for this compound, Lactone A, and Lactone B. The data was generated from a hypothetical cell viability assay, and the response is presented as a percentage of inhibition relative to a vehicle control.

Concentration (µM)This compound (% Inhibition)Lactone A (% Inhibition)Lactone B (% Inhibition)
0.012.55.11.2
0.18.715.34.8
125.448.915.2
1050.185.249.8
10078.398.180.3
100095.299.594.6

Statistical Analysis of Dose-Response Curves

The dose-response data were analyzed using a four-parameter logistic (4PL) non-linear regression model.[1][2] This model is widely used to describe sigmoidal dose-response relationships and allows for the determination of key parameters such as the half-maximal effective concentration (EC50) and the Hill slope.[1][3] The EC50 value represents the concentration of a compound that elicits 50% of the maximal response, and it is a common measure of a compound's potency. The Hill slope describes the steepness of the curve.[1]

The table below presents the calculated EC50 and Hill slope values for each compound, derived from the non-linear regression analysis of the dose-response data.

CompoundEC50 (µM)Hill Slope
This compound10.01.2
Lactone A1.21.5
Lactone B10.51.0

Based on this analysis, Lactone A is the most potent of the three compounds, with a significantly lower EC50 value. This compound and Lactone B exhibit similar potencies. The Hill slope for Lactone A is the steepest, indicating a more switch-like response to increasing concentrations.

Experimental Protocols

The following is a detailed methodology for a representative cell-based viability assay used to generate dose-response curves.

1. Cell Culture and Seeding:

  • Human cancer cell line (e.g., HeLa) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

2. Compound Preparation and Treatment:

  • This compound, Lactone A, and Lactone B are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.

  • A series of dilutions are prepared in culture medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration in all wells is kept below 0.1%.

  • The culture medium is removed from the cells and replaced with the medium containing the different concentrations of the test compounds. A vehicle control (medium with 0.1% DMSO) is also included.

3. Incubation and Viability Assay:

  • The treated cells are incubated for 48 hours.

  • After the incubation period, cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well, and the plates are incubated for another 4 hours.

  • The fluorescence intensity is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

4. Data Analysis:

  • The fluorescence intensity values are normalized to the vehicle control to determine the percentage of cell viability.

  • The percentage of inhibition is calculated as 100% - % viability.

  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

  • Non-linear regression analysis is performed using a four-parameter logistic model to determine the EC50 and Hill slope for each compound.[1][2]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Chrysanthemolactone Chrysanthemolactone Chrysanthemolactone->Receptor Binds

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

G Cell_Culture 1. Cell Culture and Seeding Compound_Prep 2. Compound Preparation and Dilution Cell_Culture->Compound_Prep Cell_Treatment 3. Cell Treatment Compound_Prep->Cell_Treatment Incubation 4. Incubation (48h) Cell_Treatment->Incubation Viability_Assay 5. Cell Viability Assay Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis and Curve Fitting Data_Acquisition->Data_Analysis Results 8. EC50 and Hill Slope Determination Data_Analysis->Results

Caption: Workflow for dose-response curve generation and analysis.

References

Peer-Reviewed Validation of the Anti-inflammatory Properties of Chrysanthemum Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chrysanthemum, a genus of flowering plants in the Asteraceae family, has been utilized for centuries in traditional medicine across Asia to treat a variety of ailments, including inflammatory conditions.[1][2] Modern scientific research is increasingly validating these traditional uses, with numerous peer-reviewed studies demonstrating the anti-inflammatory effects of extracts from various Chrysanthemum species. This guide provides a comparative analysis of the anti-inflammatory properties of extracts from several Chrysanthemum species, with a focus on experimental data and underlying molecular mechanisms. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Chrysanthemum-derived compounds.

This review synthesizes findings from multiple studies on key Chrysanthemum species, including Chrysanthemum morifolium, Chrysanthemum indicum, and Chrysanthemum boreale. It has been demonstrated that extracts from these species can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.[3][4]

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of Chrysanthemum extracts has been evaluated using various in vitro models. A common method involves assessing the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. Another widely used technique is the red blood cell (RBC) membrane stabilization assay, which serves as an indicator of an extract's ability to protect cell membranes from inflammation-induced damage.[5][6]

Inhibition of Nitric Oxide (NO) Production

Several flavones isolated from an ethyl acetate-soluble fraction of a Chrysanthemum indicum capitulum extract were shown to significantly suppress NO production in interleukin (IL)-1β-treated rat hepatocytes. Notably, apigenin and acacetin demonstrated the greatest efficacy. The study suggests that the substitution of hydroxyl and methoxy groups at specific positions on the flavone structure is crucial for this inhibitory activity.[7]

Compound (from C. indicum)IC50 (µM) for NO Production Inhibition
Luteolin28.5
Apigenin16.9
Diosmetin30.2
5,7-dihydroxy-3′,4′,5′-trimethoxyflavone29.8
Acacetin18.5
Eupatilin22.8
Jaceosidin24.5
6-Methoxytricin26.3
Data sourced from a study on primary cultured rat hepatocytes stimulated with IL-1β.[7]
Red Blood Cell Membrane Stabilization

An in vitro study on the ethanol extract of purple Chrysanthemum morifolium leaves demonstrated its anti-inflammatory activity through the RBC membrane stabilization method. The extract exhibited a concentration-dependent increase in membrane stabilization, indicating its potential to counteract inflammation.[5] Similarly, an ethanol extract of pink Chrysanthemum morifolium flowers also showed positive results in the same assay, with the 800 ppm concentration providing the highest stabilization rate.[8]

C. morifolium Leaf Extract Conc. (ppm)Membrane Stability (%)
5028.87
10041.85
20047.41
40064.15
The IC50 value for the leaf extract was calculated to be 235.88 ppm.[5]
C. morifolium Flower Extract Conc. (ppm)Membrane Stability (%)
50Not specified
100Not specified
200Not specified
400Not specified
80059.46
Data for the pink chrysanthemum flower extract.[8]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of Chrysanthemum extracts are largely attributed to their modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes and the production of inflammatory mediators.[3][4]

NF-κB Signaling Pathway

The transcription factor NF-κB is a central mediator of inflammatory responses.[4] Bioactive compounds in Chrysanthemum extracts have been shown to inhibit the activation of NF-κB. For instance, Cumambrin A, a sesquiterpene lactone from Chrysanthemum boreale, covalently targets the NF-κB transcription factor to regulate the expression of proinflammatory genes.[1] Similarly, extracts from Chrysanthemum indicum have been found to inhibit the nuclear translocation of the NF-κB p65 subunit by preventing the phosphorylation of its inhibitor, IκBα.[3]

NF_kB_Pathway cluster_complex cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Dissociates NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_genes Induces transcription of Chrysanthemum Chrysanthemum Extracts (e.g., Cumambrin A) Chrysanthemum->IKK Inhibits Chrysanthemum->NFkB_active Inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by Chrysanthemum extracts.

MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK, JNK, and p38, is another critical pathway in the inflammatory process. Handelin, a dimeric sesquiterpene lactone from C. boreale, has been shown to block the activation of the NF-κB and MAPK signaling pathways in LPS-activated macrophages. Specifically, handelin dose-dependently suppresses the phosphorylation of JNK and ERK.[9] Extracts from C. indicum have also been observed to inhibit the phosphorylation of ERK and JNK.[3]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1) Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to Chrysanthemum Chrysanthemum Extracts (e.g., Handelin) Chrysanthemum->MAPKKK Inhibits Chrysanthemum->MAPK Inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by Chrysanthemum extracts.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are standardized methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Chrysanthemum extract or isolated compounds. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Red Blood Cell (RBC) Membrane Stabilization Assay
  • Blood Sample Preparation: Fresh whole blood is collected from a healthy volunteer (with consent) and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells are washed three times with isosaline. The final cell suspension is prepared as 10% (v/v) with isosaline.

  • Reaction Mixture: The reaction mixture consists of 1 mL of the Chrysanthemum extract at various concentrations, 2 mL of hyposaline (0.36%), and 0.5 mL of the 10% RBC suspension. A control is prepared with 1 mL of distilled water instead of the extract.

  • Incubation: The mixtures are incubated at 37°C for 30 minutes.

  • Centrifugation: Following incubation, the mixtures are centrifuged at 3000 rpm for 10 minutes.

  • Hemolysis Measurement: The absorbance of the supernatant, which contains the hemoglobin released from hemolyzed RBCs, is measured at 560 nm using a spectrophotometer.

  • Calculation: The percentage of membrane stabilization is calculated using the formula: % Stabilization = [1 - (Absorbance of sample / Absorbance of control)] x 100

Experimental_Workflow cluster_invitro cluster_mechanism Start Start: Chrysanthemum Plant Material Extraction Extraction (e.g., Ethanol, Water) Start->Extraction Phytochemical_Screening Phytochemical Screening (Flavonoids, Terpenoids, etc.) Extraction->Phytochemical_Screening In_Vitro_Assays In Vitro Anti-inflammatory Assays Phytochemical_Screening->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies Phytochemical_Screening->Mechanism_Studies NO_Assay Nitric Oxide (NO) Production Assay RBC_Assay RBC Membrane Stabilization Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement In_Vivo_Studies In Vivo Validation (e.g., Mouse ear edema model) In_Vitro_Assays->In_Vivo_Studies Western_Blot Western Blot (NF-κB, MAPK proteins) qPCR qPCR (iNOS, COX-2 mRNA expression) Mechanism_Studies->In_Vivo_Studies End Conclusion: Therapeutic Potential In_Vivo_Studies->End

Caption: General experimental workflow for validating anti-inflammatory properties.

Conclusion

The peer-reviewed literature provides substantial evidence for the anti-inflammatory properties of Chrysanthemum extracts. Different species, including C. morifolium, C. indicum, and C. boreale, contain a variety of bioactive compounds, such as flavonoids and sesquiterpene lactones, that contribute to these effects. The primary mechanisms of action involve the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways.

While the presented data highlights the potential of Chrysanthemum extracts as a source for novel anti-inflammatory agents, further research is warranted. This includes the standardization of extraction methods to ensure consistent potency and the execution of more direct comparative studies to clearly delineate the most effective species and extraction techniques for specific inflammatory conditions. Additionally, well-designed clinical trials are necessary to translate these preclinical findings into therapeutic applications for human health.

References

A Comparative Analysis of the Environmental Degradation of Natural Pyrethrins and Synthetic Pyrethroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental degradation of natural pyrethrins and their synthetic counterparts, pyrethroids. By examining their persistence in various environmental compartments, primary degradation pathways, and toxicological impacts on non-target organisms, this document aims to offer a comprehensive resource for researchers and professionals in the field. The information is supported by experimental data and detailed methodologies to ensure a thorough and objective comparison.

Executive Summary

Natural pyrethrins, derived from the chrysanthemum flower, are potent insecticides characterized by their rapid degradation in the presence of sunlight and water. This low persistence minimizes their long-term environmental impact. In contrast, synthetic pyrethroids were engineered for enhanced stability, resulting in longer environmental persistence. While both classes of compounds are highly effective against target pests, their differing degradation profiles lead to distinct environmental fates and potential risks to non-target organisms, particularly in aquatic ecosystems.

Data Presentation: Comparative Degradation Rates

The following tables summarize the half-lives of natural pyrethrins and a selection of commonly used synthetic pyrethroids in soil and water. The data, compiled from various environmental studies, highlight the significantly shorter persistence of natural compounds.

Table 1: Half-life of Natural Pyrethrins in Soil and Water

CompoundMediumHalf-life (Days)Conditions
Pyrethrin 1Soil0.5 (photolysis); 3.2 (dark)Sunlight; Dark
PyrethrinsSoil2.2 - 9.5Field studies
Pyrethrin 1Water0.5 (photolysis); 10.5 (aerobic, dark); 86 (anaerobic, dark)pH 7, Sunlight; Aerobic, Dark; Anaerobic, Dark[1]
PyrethrinsWaterRapid decompositionPresence of light and water[2]

Table 2: Half-life of Selected Synthetic Pyrethroids in Soil

CompoundHalf-life (Days)Conditions
Bifenthrin12.4 - 1410Non-sterilized soils
Cyfluthrin7.8 - 63Aerobic soils[3]
Cypermethrin4 - 60Aerobic soils[3]
Deltamethrin8.3 - 105.3Non-sterilized soils
Permethrin4 - 40Aerobic soils[3]
Fenvalerate17.7 - 287Aerobic soils[3]

Table 3: Half-life of Selected Synthetic Pyrethroids in Water

CompoundHalf-life (Days)Conditions
Bifenthrin400 - 600Sunlight[4]
Cyfluthrin0.67Sunlight[4]
Cypermethrin17 - 110Sunlight[4]
Deltamethrin17 - 110Sunlight[4]
Permethrin17 - 110Sunlight[4]
Fenvalerate17 - 110Sunlight[4]

Experimental Protocols

Key Experiment: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol outlines a standardized method for assessing the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

1. Soil Selection and Preparation:

  • Select and characterize the soil (e.g., texture, organic carbon content, pH, microbial biomass).

  • Sieve the soil to a particle size of <2 mm.

  • Adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Pre-incubate the soil for 2-7 days in the dark at the test temperature to allow microbial activity to stabilize.

2. Test Substance Application:

  • Prepare a stock solution of the test substance (natural pyrethrin or synthetic pyrethroid). Radiolabeled compounds (e.g., with ¹⁴C) are often used to facilitate tracking of the parent compound and its metabolites.

  • Apply the test substance to the soil samples at a concentration relevant to its intended field application rate.

  • Thoroughly mix the treated soil to ensure uniform distribution.

3. Incubation:

  • Transfer the treated soil samples to incubation vessels (e.g., biometer flasks).

  • For aerobic conditions, ensure a continuous supply of air. For anaerobic conditions, purge the system with an inert gas like nitrogen and flood the soil with deoxygenated water.

  • Incubate the samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.

  • Include control samples of untreated soil and sterilized treated soil to differentiate between microbial and abiotic degradation.

4. Sampling and Analysis:

  • At predetermined time intervals, remove replicate soil samples for analysis.

  • Extract the parent compound and its degradation products from the soil using appropriate organic solvents.

  • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of the parent compound and its metabolites.

  • For radiolabeled studies, use Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity in the extracts and the soil matrix (bound residues). Evolved ¹⁴CO₂ is trapped to quantify mineralization.

5. Data Analysis:

  • Plot the concentration of the parent compound against time.

  • Calculate the degradation rate and the half-life (DT₅₀) of the parent compound using appropriate kinetic models (e.g., first-order kinetics).

  • Identify and quantify the major degradation products.

Visualization of Key Processes

Experimental Workflow for Soil Degradation Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Selection & Preparation substance_prep Test Substance Application soil_prep->substance_prep aerobic Aerobic Incubation substance_prep->aerobic anaerobic Anaerobic Incubation substance_prep->anaerobic sampling Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis HPLC / GC-MS Analysis extraction->analysis data_analysis Data Analysis (DT50 Calculation) analysis->data_analysis

Workflow for a soil degradation study.
Signaling Pathway of Pyrethroid Neurotoxicity in Non-Target Aquatic Organisms

signaling_pathway cluster_membrane Neuronal Membrane cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects pyrethroid Pyrethroid vgsc Voltage-Gated Sodium Channel (VGSC) pyrethroid->vgsc Binds and modifies ca_channel Calcium Channel pyrethroid->ca_channel May affect cl_channel Chloride Channel pyrethroid->cl_channel May affect na_influx Prolonged Na+ Influx vgsc->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization repetitive_firing Repetitive Neuronal Firing depolarization->repetitive_firing oxidative_stress Oxidative Stress (ROS Production) depolarization->oxidative_stress neurotransmitter Altered Neurotransmitter Release repetitive_firing->neurotransmitter neurotoxicity Neurotoxicity repetitive_firing->neurotoxicity neurotransmitter->neurotoxicity oxidative_stress->neurotoxicity paralysis Paralysis neurotoxicity->paralysis death Death paralysis->death

Pyrethroid neurotoxicity signaling pathway.

Conclusion

The environmental degradation of natural pyrethrins is significantly more rapid than that of synthetic pyrethroids, primarily due to their susceptibility to photolysis and hydrolysis. While this rapid breakdown reduces the risk of long-term environmental contamination, it also necessitates more frequent applications for pest control. Synthetic pyrethroids, with their enhanced stability, offer longer-lasting efficacy but pose a greater risk to non-target organisms, especially in aquatic environments where they can persist and bioaccumulate. Understanding these fundamental differences is crucial for developing environmentally sound pest management strategies and for the ongoing development of safer and more effective insecticides.

References

Safety Operating Guide

Proper Disposal of (1R)-Chrysanthemolactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling (1R)-Chrysanthemolactone, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, aligning with best practices in chemical waste management.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This compound is classified as causing serious eye irritation. [1] In case of accidental contact, immediate and thorough rinsing with water is crucial, and medical advice should be sought.[1]

Quantitative Data for Disposal Planning

A summary of key data relevant to the handling and disposal of this compound is provided in the table below. This information is essential for assessing risks and planning appropriate disposal strategies.

ParameterValueSource
GHS Hazard Statements H319: Causes serious eye irritation[1]
GHS Precautionary Statements P264, P280, P305+P351+P338, P337+P313, P501[1]
Physical State Solid
Solubility Information not available. Treat as insoluble in water for disposal purposes.
Incompatible Materials Strong oxidizing agents, bases, and reducing agents[2]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment.[1] Disposal must be in accordance with all federal, state, and local regulations.

Procedure 1: Direct Disposal as Chemical Waste

This is the most straightforward and recommended method for the disposal of this compound and its contaminated materials.

  • Waste Collection :

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS or contractor with a complete and accurate description of the waste.

Procedure 2: Chemical Neutralization (Hydrolysis) Prior to Disposal

For laboratories equipped to perform chemical neutralization, hydrolysis can be employed to break down the lactone structure of this compound. Lactones, being cyclic esters, can be hydrolyzed under basic conditions to form the corresponding hydroxycarboxylate salt, which may be less hazardous.[3][4]

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

  • Objective : To hydrolyze the lactone ring of this compound to a more readily disposable form.

  • Materials :

    • Waste this compound

    • 1 M Sodium Hydroxide (NaOH) solution

    • Stir plate and stir bar

    • Appropriate reaction vessel (e.g., beaker or flask)

    • pH paper or pH meter

  • Methodology :

    • In a chemical fume hood, place the waste this compound into the reaction vessel.

    • Slowly add a 1 M solution of sodium hydroxide while stirring. A general guideline is to use a stoichiometric excess of NaOH to ensure complete hydrolysis.

    • Allow the mixture to stir at room temperature. Gentle heating may accelerate the reaction, but should be done with caution.

    • Monitor the reaction for completion. This can be done by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.

    • Once the reaction is complete, neutralize the resulting solution by the dropwise addition of a suitable acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8.

    • The neutralized solution should be collected as aqueous chemical waste and disposed of through your institution's EHS office.

Note : This is a general procedure for the hydrolysis of lactones. It is crucial to perform this on a small scale initially to ensure the reaction is well-behaved before scaling up for larger quantities of waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste decision Is Chemical Neutralization (Hydrolysis) Feasible? collect_waste->decision hydrolysis Perform Base-Catalyzed Hydrolysis (See Protocol) decision->hydrolysis Yes store_waste Store in Designated Hazardous Waste Area decision->store_waste No neutralize Neutralize the Resulting Solution (pH 6-8) hydrolysis->neutralize collect_aqueous Collect as Aqueous Chemical Waste neutralize->collect_aqueous collect_aqueous->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (1R)-Chrysanthemolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (1R)-Chrysanthemolactone, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established best practices for handling similar chemical compounds and are intended to supplement, not replace, your institution's specific safety guidelines.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in situations with a higher risk of splashing.
Hand Protection Chemically Resistant GlovesUse powder-free nitrile or neoprene gloves.[2] For handling hazardous drugs, it is recommended to use two pairs of chemotherapy gloves that meet the ASTM International standard D6978.[2]
Body Protection Laboratory Coat or GownA clean lab coat is required for non-hazardous compounding.[2] For potentially hazardous compounds, a disposable gown made of polyethylene-coated polypropylene or other resistant materials is recommended.[2] Cloth lab coats are not suitable for handling hazardous products.[2]
Respiratory Protection RespiratorUse a NIOSH-approved respirator when handling the compound outside of a fume hood or in case of insufficient ventilation to avoid breathing in vapors or mists.[1][3] A surgical N-95 respirator can provide both respiratory and splash protection.
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes in the laboratory to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to maintain a safe working environment.

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition.[2] Verify that a safety shower and eyewash station are accessible and operational.[3]

  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Dispensing and Use :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Use only non-sparking tools to prevent ignition sources.[3]

    • Keep the container tightly closed when not in use.[1]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and collect it into a suitable, labeled container for disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Containerization : Collect chemical waste in a designated, properly labeled, and sealed container.[5] The container must be compatible with the chemical.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this compound down the drain.[5]

Experimental Workflow: Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Pickup cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.